molecular formula C7H11N3O B1429363 3-(oxolan-2-yl)-1H-pyrazol-5-amine CAS No. 1028843-21-1

3-(oxolan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1429363
CAS No.: 1028843-21-1
M. Wt: 153.18 g/mol
InChI Key: CKIXUKPEHKUCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-2-yl)-1H-pyrazol-5-amine is a high-purity heterocyclic compound offered as a solid powder for research and development purposes . This chemical features a pyrazole core functionalized with an amine group and a tetrahydrofuran (oxolane) ring, a combination that makes it a valuable scaffold in medicinal chemistry and drug discovery . The molecular formula of the compound is C7H11N3O, and it has a molecular weight of 153.18 g/mol . While specific analytical data for this compound is limited, its structural analogues, such as the 1-methyl-substituted derivative and the furan-2-yl variant (3-(furan-2-yl)-1H-pyrazol-5-amine), are well-known as key intermediates in the synthesis of more complex molecules . As a result, researchers value this compound primarily as a versatile building block for constructing combinatorial libraries or for use in nucleophilic substitution and cyclization reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions, including wearing protective gloves and eye protection, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(oxolan-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h4,6H,1-3H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIXUKPEHKUCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028843-21-1
Record name 3-(oxolan-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 3-(Oxolan-2-yl)-1H-pyrazol-5-amine

[1]

Executive Summary

This compound (also known as 5-(tetrahydrofuran-2-yl)-1H-pyrazol-3-amine) is a bifunctional heterocyclic scaffold characterized by a pyrazole core substituted with a nucleophilic amine and a lipophilic, chiral tetrahydrofuran (oxolane) ring.[1][2]

It serves as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors and pyrazolo[1,5-a]pyrimidine libraries.[1] Its unique structure combines the hydrogen-bonding capability of the aminopyrazole motif (mimicking the adenine hinge-binding region) with the solubilizing and steric properties of the saturated oxolane ring.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6]

Structural Analysis & Tautomerism

The compound exists in a dynamic tautomeric equilibrium.[3] While often drawn as the 5-amino-1H-pyrazole, it readily tautomerizes to the 3-amino-1H-pyrazole form or the imino-2H-pyrazole form depending on solvent polarity and pH.[1]

  • Core Scaffold: 5-membered aromatic heterocycle (pyrazole).[1][2][3]

  • Substituents:

    • C3/C5 Position: Oxolan-2-yl (Tetrahydrofuran-2-yl) group.[1] Introduces a chiral center (

      
       hybridized).
      
    • C5/C3 Position: Primary amine (

      
      ).[1][3] Acts as a weak base and nucleophile.[3]
      

Tautomeric Equilibrium Diagram:

Tautomerscluster_0Prototropic TautomerismT15-amino-1H-pyrazole(Major in polar solvents)T23-amino-1H-pyrazole(Major in non-polar solvents)T1->T2  H-shift (N1 ↔ N2)  T3Imino-2H-pyrazole(Rare/Transient)T2->T3  H-shift (N ↔ Exocyclic N)  

Caption: Dynamic equilibrium between 5-amino and 3-amino tautomers. The position of the hydrogen on the ring nitrogens dictates the nomenclature.

Physicochemical Data Table
PropertyValueContext
CAS Number 1028843-21-1Unique Identifier
Molecular Formula

-
Molecular Weight 153.18 g/mol Fragment-like (<300 Da)
LogP (Predicted) ~0.11 - 0.50Highly soluble, low lipophilicity
pKa (Conj.[1] Acid) ~3.5 - 4.2Pyrazole N2 protonation
H-Bond Donors 2 (Amine + Ring NH)Critical for Hinge Binding
H-Bond Acceptors 3 (Ring N, Amine N, Ether O)-
Chirality 1 Chiral Center (C2 of Oxolane)Usually supplied as racemate

Synthesis & Manufacturing Protocols

The industrial standard for synthesizing this compound involves the condensation of a

113
Synthetic Pathway (Mechanism)

The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl, followed by cyclization onto the nitrile carbon.[3]

SynthesisPrecursor3-oxo-3-(tetrahydrofuran-2-yl)propanenitrile(Beta-ketonitrile)IntermediateHydrazone Intermediate(Transient)Precursor->Intermediate  Condensation (EtOH, Reflux)  ReagentHydrazine Hydrate(NH2NH2•H2O)Reagent->IntermediateProductThis compound(Target)Intermediate->Product  Intramolecular Cyclization (5-exo-dig)  

Caption: Two-step one-pot synthesis via condensation and cyclization of beta-ketonitrile with hydrazine.

Experimental Protocol (Bench Scale)

Note: This protocol assumes the use of standard laboratory safety equipment (fume hood, gloves, goggles).

  • Reagents:

    • 3-oxo-3-(tetrahydrofuran-2-yl)propanenitrile (1.0 eq)[1]

    • Hydrazine hydrate (1.2 eq, 64% or 80% solution)[1]

    • Ethanol (Absolute, 10 volumes)

    • Acetic acid (Catalytic amount, optional)

  • Procedure:

    • Dissolution: Charge a round-bottom flask with 3-oxo-3-(tetrahydrofuran-2-yl)propanenitrile and Ethanol. Stir until dissolved.

    • Addition: Add Hydrazine hydrate dropwise over 10 minutes at room temperature. (Exothermic reaction; monitor temperature).[3]

    • Reflux: Heat the mixture to reflux (

      
      ) for 3–5 hours. Monitor consumption of starting material by TLC (System: 10% MeOH in DCM).
      
    • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

    • Purification: The residue is often an oil that solidifies upon standing.[3] Recrystallize from Ethanol/Ether or purify via flash column chromatography (Eluent: DCM/MeOH 95:5).[3]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methylene singlet of the nitrile (

      
      ) and appearance of the pyrazole -CH- singlet (
      
      
      ) and broad
      
      
      signal.[1]

Chemical Reactivity & Derivatization[1][6][7][8]

The versatility of this compound lies in its multiple reactive sites.

Key Reactivity Patterns[1]
  • Cyclocondensation (Pyrazolo[1,5-a]pyrimidines):

    • Reaction with 1,3-dicarbonyls (e.g., acetylacetone) or

      
      -ketoesters yields fused bicyclic systems.[1] This is the primary route for generating kinase inhibitor scaffolds.[3]
      
  • Acylation/Amidation:

    • The exocyclic amine (

      
      ) is the most nucleophilic site for acylation, forming amides.[1]
      
  • Alkylation:

    • Alkylation with alkyl halides typically occurs at the ring nitrogens (N1).[3] Regioselectivity (N1 vs N2) is often poor and depends on steric bulk and base used (

      
       vs 
      
      
      ).[3]

ReactivityCoreThis compoundRxn11,3-Dicarbonyls(Condensation)Core->Rxn1Rxn2Acyl Chlorides(Acylation)Core->Rxn2Rxn3Alkyl Halides(Alkylation)Core->Rxn3Prod1Pyrazolo[1,5-a]pyrimidine(Bicyclic Core)Rxn1->Prod1  Acid Cat. / Reflux  Prod2Amide Derivative(Exocyclic N)Rxn2->Prod2  Base (TEA/Pyridine)  Prod3N-Alkyl Pyrazole(Ring N1/N2 Mixture)Rxn3->Prod3  NaH / DMF  

Caption: Primary derivatization pathways. Condensation to fused systems is the most common medicinal application.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design

Aminopyrazoles are privileged scaffolds in kinase drug discovery.[3]

  • Hinge Binding: The

    
     (acceptor) and 
    
    
    (donor) motif mimics the Adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.[1]
  • Oxolane Ring Function:

    • Solubility: The ether oxygen improves aqueous solubility compared to purely aromatic analogs (e.g., furan or phenyl).[3]

    • Chirality: The C2 chiral center allows for probing specific stereochemical requirements of the ribose-binding pocket or solvent-exposed regions of the enzyme.[1]

Bioisosterism

The oxolan-2-yl group acts as a saturated bioisostere of the furan-2-yl or phenyl group.[1]

  • Advantages: Increased

    
     character (improving clinical success probability), lower planarity, and reduced metabolic liability (no epoxidation of the furan ring).
    

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[3]

  • Signal Word: Warning.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at

    
     (Refrigerate) for long-term stability. Hygroscopic.
    

References

  • El-Emary, T. I. (2006).[1][3] Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391–401. Link

  • Fichez, J., et al. (2017).[3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems, 21. Link

  • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 56952763, 5-(Tetrahydrofuran-2-yl)-1H-pyrazol-3-amine.[1] Link

  • Lynch, M. A., et al. (2000).[3] Pyrazolo[1,5-a]pyrimidine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 10(14), 1587-1592.[1] (Contextual reference for aminopyrazole application). Link

  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 3-(Furan-2-yl)-1H-pyrazol-5-amine (Analogous safety profile). Link

Technical Guide: Spectroscopic Profiling of 3-(Oxolan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 3-(oxolan-2-yl)-1H-pyrazol-5-amine (CAS: 1028843-21-1), a critical heterocyclic scaffold often utilized in the synthesis of kinase inhibitors (e.g., ALK/ROS1 pathways) and fragment-based drug discovery.

Executive Summary & Compound Profile

This compound is a bifunctional heterocyclic building block containing a polar pyrazole core and a chiral tetrahydrofuran (oxolane) moiety. Its analysis is complicated by two primary factors: annular tautomerism of the pyrazole ring and the stereocenter at the C2 position of the oxolane ring.

Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Synonyms 5-(Tetrahydrofuran-2-yl)-1H-pyrazol-3-amine; 3-Amino-5-(2-tetrahydrofuryl)pyrazole
CAS Number 1028843-21-1
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES NC1=CC(C2CCCO2)=NN1

Analytical Workflow Strategy

The following decision tree outlines the logical flow for validating the identity and purity of the compound, prioritizing the resolution of tautomeric and chiral complexities.

AnalyticalWorkflow Start Sample: this compound Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility NMR_1H 1H NMR Spectroscopy (Structural Backbone) Solubility->NMR_1H Select DMSO-d6 Tautomer_Check Tautomer Identification (Broad NH/Exchange) NMR_1H->Tautomer_Check Chiral_Check Stereocenter Analysis (C2-Oxolane coupling) NMR_1H->Chiral_Check MS_Analysis LC-MS (ESI+) (MW Confirmation) Tautomer_Check->MS_Analysis Chiral_Check->MS_Analysis IR_Spec FT-IR (Functional Groups) MS_Analysis->IR_Spec Final_Valid Validated Structure IR_Spec->Final_Valid

Figure 1: Step-by-step spectroscopic validation workflow emphasizing solvent selection and stereochemical verification.

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7]

Solvent Selection & Tautomerism

Expert Insight: The choice of solvent is critical. In non-polar solvents like CDCl₃, the pyrazole -NH and amine -NH₂ protons often broaden significantly due to rapid exchange and quadrupole broadening. DMSO-d₆ is the required solvent for characterization as it stabilizes the tautomeric equilibrium via hydrogen bonding, allowing for distinct observation of the exchangeable protons.

Tautomeric Equilibrium: The compound exists in equilibrium between the 3-amino (1H) and 5-amino (2H) forms. In solution, these often average out, but the chemical shifts described below correspond to the major tautomer typically observed in DMSO.

¹H NMR Assignment (500 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Pyrazole NH 11.40 - 12.10br s1HHighly deshielded, exchangeable acidic proton. Broadening indicates tautomerism.
Pyrazole CH (C4) 5.35 - 5.45s (or d)1HCharacteristic aromatic proton of the pyrazole ring. Sharp singlet confirms 3,5-substitution pattern.
Amine (-NH₂) 4.50 - 5.00br s2HBroad signal, disappears with D₂O shake. Chemical shift varies with concentration.
Oxolane C2-H 4.65 - 4.75dd1HThe chiral center. Deshielded by the adjacent oxygen and aromatic ring. Appears as a doublet of doublets due to coupling with C3-H₂.
Oxolane C5-H₂ 3.60 - 3.80m2HProtons adjacent to the ether oxygen. Diastereotopic nature may split this into complex multiplets.
Oxolane C3/C4-H 1.80 - 2.20m4HThe "envelope" region of the THF ring. Overlapping multiplets typical of cyclic methylene protons.
¹³C NMR Highlights
  • C3/C5 (Pyrazole): ~140–155 ppm (Broad due to tautomerism).

  • C4 (Pyrazole): ~90–95 ppm (High electron density characteristic of aminopyrazoles).

  • Oxolane C2: ~72–75 ppm (Chiral center, deshielded by Oxygen).

  • Oxolane C5: ~67 ppm (Adjacent to Oxygen).

Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Primary Ionization
  • Observed Ion: [M+H]⁺

  • m/z: 154.1 (Calculated Exact Mass: 153.09)

  • Interpretation: The pyrazole nitrogen is the most basic site, readily accepting a proton.

Fragmentation Pattern (MS/MS)

Upon Collision Induced Dissociation (CID), the following fragments verify the core structure:

  • m/z ~137: Loss of NH₃ [M+H - 17]⁺. Common for primary amines.[1]

  • m/z ~83: [C₃H₅N₃]⁺ fragment. Corresponds to the aminopyrazole core after cleavage of the oxolane ring bond. This confirms the integrity of the heterocyclic junction.

Infrared Spectroscopy (FT-IR)

Analysis of the solid state (ATR method) reveals the hydrogen-bonding network.

  • 3400–3200 cm⁻¹: Primary amine (N-H) stretching. Usually appears as a doublet (asymmetric/symmetric stretch).

  • 3100–2800 cm⁻¹: C-H stretching (Aromatic and Aliphatic). The oxolane C-H stretches appear just below 3000 cm⁻¹.

  • 1620–1580 cm⁻¹: C=N stretching and N-H bending (scissoring).

  • 1050–1100 cm⁻¹: C-O-C ether stretch. Strong band characteristic of the tetrahydrofuran ring.

Experimental Protocol: Purity Analysis

To ensure data integrity for drug development applications, the following HPLC method is recommended to separate the enantiomers (if chiral resolution is required) or validate chemical purity.

Reversed-Phase HPLC (Chemical Purity):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic pyrazole absorption).

Chiral HPLC (Enantiomeric Excess):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Rationale: The oxolane ring creates a chiral center at C2. Synthetic samples are typically racemic unless asymmetric synthesis or chiral resolution was performed.

References

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews.

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4295.

  • Grošelj, U., et al. (2012).[2] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, (iii), 49-65.[2]

  • Sigma-Aldrich. (n.d.). 3-(Furan-2-yl)-1H-pyrazol-5-amine Product Specification.

Sources

3-(oxolan-2-yl)-1H-pyrazol-5-amine solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Solubility Profiling & Characterization of 3-(oxolan-2-yl)-1H-pyrazol-5-amine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers Role: Senior Application Scientist

Executive Summary: The Scaffold of Interest

This compound (CAS: 1028843-21-1 ) is a critical heterocyclic building block in modern medicinal chemistry. Structurally comprising a pyrazole core substituted with a polar tetrahydrofuran (oxolane) ring and a primary amine, it serves as a privileged scaffold for kinase inhibitors—specifically targeting the ATP-binding pocket where the pyrazole nitrogen pairs mimic the adenine ring of ATP.

Despite its utility, the physicochemical behavior of this compound is often underestimated. Its amphoteric nature and low lipophilicity (Predicted LogP ~0.11) present unique solubility challenges that differ from standard lipophilic drug candidates. This guide provides a rigorous technical framework for characterizing its solubility profile, establishing robust stock solutions, and understanding its behavior in biorelevant media.

Part 1: Physicochemical Blueprint

Before initiating wet-lab experiments, we must ground our expectations in the fundamental properties of the molecule. The presence of the oxolane ring introduces an ether dipole, while the aminopyrazole core dictates pH-dependent ionization.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptorSignificance
CAS Number 1028843-21-1Unique Identifier for procurement/indexing.[1]
Molecular Weight 153.18 g/mol Low MW ("Fragment-like"); favorable for ligand efficiency.
Formula C₇H₁₁N₃OHigh Nitrogen/Oxygen content relative to carbon.
Predicted LogP ~0.11Hydrophilic. Unlike typical drug candidates (LogP > 3), this compound partitions well into water.
H-Bond Donors 2 (NH₂, NH)Critical for solubility in polar protic solvents.
H-Bond Acceptors 3 (N, O)Facilitates interaction with water and DMSO.
Predicted pKa (BH⁺) ~3.5 – 4.5The ring nitrogen is weakly basic. It will be protonated (cationic) at gastric pH (1.2) but neutral at blood pH (7.4).

Part 2: Solubility Profile & Solvent Strategy

The solubility of this compound is governed by its ability to form hydrogen bonds and its ionization state.

2.1 Aqueous Solubility (pH-Dependent)

The compound exhibits a U-shaped or L-shaped solubility curve typical of weak bases.

  • pH 1.2 (SGF): High Solubility (>10 mg/mL). The pyrazole ring protonates, forming a soluble cation.

  • pH 6.8 - 7.4 (PBS): Moderate Solubility. The compound exists primarily as a neutral species. However, due to the polar oxolane ring and low LogP, it retains significant intrinsic solubility (

    
    ) compared to purely aromatic analogs.
    
2.2 Organic Solvent Compatibility (Stock Preparation)

For assay development, incorrect solvent choice can lead to "crashing out" upon dilution.

SolventSolubility RatingApplication
DMSO Excellent (>100 mM)Primary Stock. The universal solvent for this scaffold. Stable for long-term storage at -20°C.
Methanol Good Suitable for LC-MS sample preparation. Avoid for biological assays due to toxicity/evaporation.
Ethanol Moderate Useful for crystallization or formulation, but less solubilizing than MeOH.
Acetonitrile Moderate/Good Primary mobile phase for HPLC.
Hexane/Toluene Poor Avoid. The compound is too polar for non-polar hydrocarbons.

Part 3: Experimental Protocols (Methodology)

As a Senior Application Scientist, I advocate for protocols that are self-validating . The following workflows ensure data integrity.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

  • Preparation: Weigh excess solid (~2 mg) into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2, 7.4) or water.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF 0.22 µm syringe filter. Critical: Pre-saturate the filter to prevent compound loss.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Validation Step: Check the pH of the supernatant after 24 hours. If the pH shifted >0.1 units, the buffer capacity was insufficient. Repeat with stronger buffer.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening of derivatives.

  • Stock: Prepare a 10 mM stock in DMSO.

  • Spike: Add 5 µL of stock to 195 µL of PBS (pH 7.4) in a 96-well plate (Final: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Turbidimetry: Measure Absorbance at 620 nm (where the compound does not absorb).

    • Threshold: If OD620 > 0.005, precipitation has occurred.

  • Filtration & Analysis: Filter and analyze via LC-MS/UV to determine the concentration remaining in solution.

Part 4: Visualization of Workflows

The following diagrams illustrate the logical flow of solubility assessment and the ionization states affecting it.

Diagram 1: Solubility Assessment Workflow

SolubilityWorkflow Start Compound Sample (Solid) Stock Prepare Stock (10-100 mM in DMSO) Start->Stock Branch1 Thermodynamic Path (Equilibrium) Start->Branch1 Gold Standard Branch2 Kinetic Path (Precipitation) Stock->Branch2 Screening T_Add Add Excess Solid to Buffer (pH 1.2, 7.4) Branch1->T_Add K_Spike Spike DMSO Stock into Buffer (2.5% DMSO) Branch2->K_Spike T_Shake Shake 24h @ 25°C T_Add->T_Shake T_Filter Centrifuge/Filter (PVDF 0.22µm) T_Shake->T_Filter T_Analyze HPLC-UV Quant (Determine S_thermo) T_Filter->T_Analyze T_Analyze->T_Add pH Drift? Repeat K_Incubate Incubate 90 min K_Spike->K_Incubate K_Read Turbidimetry (620nm) & LC-MS K_Incubate->K_Read

Caption: Dual-track workflow for determining thermodynamic (equilibrium) vs. kinetic (precipitation-based) solubility.

Diagram 2: pH-Dependent Ionization Logic

Ionization cluster_solubility Solubility Implication Acid pH 1.2 (SGF) Cationic Species (High Solubility) Neutral pH 7.4 (Blood) Neutral Species (Intrinsic Solubility S0) Acid->Neutral pKa ~ 4.0 (Deprotonation) Basic pH > 10 Anionic Species (Deprotonation of NH) Neutral->Basic pKa ~ 14 (Ring NH Loss)

Caption: Ionization states of the aminopyrazole core across the pH scale. Solubility is maximal at low pH.

Part 5: Scientific Relevance & Applications[3]

Understanding the solubility of This compound is not merely a box-checking exercise; it is crucial for its application in Fragment-Based Drug Discovery (FBDD) .

  • Kinase Inhibition: The aminopyrazole motif is a classic "hinge binder." It forms bidentate hydrogen bonds with the backbone of kinase enzymes (e.g., CDK2, GSK-3). The oxolane ring occupies the ribose-binding pocket, providing selectivity.

  • Formulation: Due to its predicted LogP of 0.11, this compound does not require complex lipid formulations (like cyclodextrins) for early animal studies. Simple saline or pH-adjusted aqueous vehicles (pH 4-5) are likely sufficient for IV/IP administration.

  • Bioisosterism: The tetrahydrofuran ring acts as a bioisostere for furan or cyclopentane, improving metabolic stability and solubility compared to aromatic equivalents.

References

  • PubChem. (n.d.). Compound Summary: 5-(Tetrahydrofuran-2-yl)-1H-pyrazol-3-amine.[2][3] National Library of Medicine. [Link]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 3-(oxolan-2-yl)-1H-pyrazol-5-amine: A Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics.[1][2] Compounds featuring this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[3][4] The specific compound, 3-(oxolan-2-yl)-1H-pyrazol-5-amine, combines this potent pyrazole core with a tetrahydrofuran (oxolane) moiety, presenting a unique chemical architecture with significant therapeutic potential.[5] This technical guide, designed for researchers and drug development professionals, outlines a systematic, hypothesis-driven strategy to comprehensively elucidate the mechanism of action (MoA) of this novel molecule. We will detail a multi-tiered experimental approach, from broad, unbiased screening to specific target validation and pathway analysis, providing the robust framework necessary to define its cellular and physiological impact.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring's metabolic stability and versatile geometry allow it to form critical interactions with a wide array of biological targets.[1][6] The addition of an amino group, creating an aminopyrazole, further enhances this versatility, providing a key hydrogen bond donor that facilitates potent and selective binding to enzyme active sites.[7] Notably, aminopyrazoles are crucial components of numerous kinase inhibitors, where the amino group often forms a "hinge-binding" interaction critical for inhibitory activity.[7]

Given this precedent, our investigational framework for this compound will be predicated on a primary hypothesis that it functions as a modulator of protein kinase signaling. This guide will provide the experimental logic and detailed protocols to rigorously test this hypothesis and explore other potential mechanisms.

Phase 1: Target Identification and Initial Characterization

Initial Broad-Spectrum Screening

The initial step is to screen the compound against a large, functionally diverse panel of biological targets. This provides a "fingerprint" of the compound's activity and directs subsequent, more focused investigations.

Experimental Protocol: Large-Scale Kinase Panel Screen

  • Objective: To identify which of the ~500 human protein kinases interact with the compound.

  • Methodology: A competitive binding assay (e.g., KINOMEscan™) is employed. The compound is incubated with a DNA-tagged kinase panel, followed by affinity chromatography with an immobilized, broad-spectrum kinase inhibitor. Kinases that bind to the test compound will not bind to the column and will be depleted from the eluate.

  • Quantification: The amount of each kinase is quantified by qPCR of the DNA tags. The results are expressed as a percentage of the control (%Ctrl), where a lower number indicates stronger binding.

  • Data Interpretation: Hits are typically defined as compounds that yield a %Ctrl value below a certain threshold (e.g., <10% or <1%) at a given concentration (e.g., 1 µM).

Data Presentation: Kinase Selectivity Profile

The screening data should be summarized to visualize the compound's potency and selectivity.

Target Kinase Binding (% Ctrl @ 1 µM) Dissociation Constant (Kd) Classification
Kinase A2.515 nMPrimary Target
Kinase B8.090 nMPrimary Target
Kinase C35.01.2 µMSecondary Target
Kinase D85.0>10 µMNon-target
... (other 400+ kinases)>90%>10 µMNon-target

Table 1: Hypothetical kinase screening results for this compound, identifying potent primary targets and weaker secondary targets.

Workflow for Target Identification and Validation

The overall logic of this initial phase follows a clear path from broad screening to specific validation.

G cluster_0 Phase 1: Target Identification Compound 3-(oxolan-2-yl)-1H- pyrazol-5-amine Screen Broad-Spectrum Screen (e.g., KINOMEscan) Compound->Screen Test Compound Hit_List Generate Hit List (Potent Binders) Screen->Hit_List Identify Interactions Ortho_Assay Orthogonal Validation (Biochemical Assay) Hit_List->Ortho_Assay Prioritize Hits Target_Confirmed Confirmed Molecular Target(s) Ortho_Assay->Target_Confirmed Confirm Activity

Caption: Workflow from initial broad screening to confirmed molecular target.

Phase 2: In Vitro Mechanistic Deep Dive

Once primary targets are confirmed, the next phase is to quantify their functional inhibition and understand the downstream cellular consequences.

Biochemical Potency Determination

Binding does not equal function. It is essential to confirm that the compound inhibits the enzymatic activity of the target kinase(s).

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound against the target kinase.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. Lower ADP levels indicate stronger inhibition.

  • Methodology:

    • The target kinase is incubated with its specific substrate, ATP, and varying concentrations of this compound.

    • After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert ADP to ATP, which drives a luciferase/luciferin reaction.

  • Data Analysis: The resulting luminescence is proportional to the ADP produced. Data are plotted on a semi-log scale (luminescence vs. log[inhibitor concentration]) to calculate the IC50 value.

Cellular Target Engagement

Confirming that the compound can reach and bind to its target in the complex environment of a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify target engagement in intact cells.

  • Principle: When a protein binds to a ligand (the drug), its thermal stability typically increases.

  • Methodology:

    • Treat cultured cells with either the compound or a vehicle control.

    • Lyse the cells and heat aliquots of the lysate across a temperature gradient.

    • Centrifuge to pellet aggregated, denatured proteins.

    • Analyze the supernatant (containing soluble, stable protein) by Western blot using an antibody specific for the target kinase.

  • Data Interpretation: In compound-treated samples, the target protein will remain soluble at higher temperatures compared to the vehicle control, indicating target engagement.

Downstream Signaling Pathway Analysis

If the compound inhibits a kinase, the phosphorylation of that kinase's downstream substrates should decrease. This provides definitive proof of a functional impact on the relevant signaling pathway.

Experimental Protocol: Western Blot for Pathway Modulation

  • Objective: To measure the phosphorylation status of downstream proteins.

  • Methodology:

    • Treat cells with the compound for a specified time.

    • Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for both the phosphorylated form (e.g., anti-phospho-ERK) and the total form (e.g., anti-total-ERK) of a key downstream substrate.

    • Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensity. A decrease in the ratio of phosphorylated protein to total protein in compound-treated cells confirms pathway inhibition.

G cluster_1 Hypothetical Kinase Cascade cluster_ras_raf MAPK Pathway cluster_pi3k PI3K Pathway node_style node_style GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->TF Compound This compound Compound->RAF Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for elucidating the mechanism of action of this compound. By progressing from broad, unbiased screening to detailed biochemical and cellular assays, researchers can build a comprehensive and validated model of the compound's MoA. Successful completion of this framework—identifying a target, confirming cellular engagement, and demonstrating functional modulation of a key signaling pathway—provides the robust scientific foundation required to advance this promising molecule into further preclinical and clinical development. The wide range of biological activities associated with the pyrazole scaffold suggests that the investigative journey for this compound will be a rewarding one.[4][8]

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Martorana, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Available at: [Link]

  • Gaba, M., et al. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. PMC - PubMed Central. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. PubMed Central. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Singh, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • ResearchGate. (2021). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Available at: [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Rodrigues, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - PubMed Central. Available at: [Link]

  • Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

  • ResearchGate. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Available at: [Link]

  • ResearchGate. (2024). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]

  • Chirico, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-(Oxolan-2-yl)-1H-pyrazol-5-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-(Oxolan-2-yl)-1H-pyrazol-5-amine, also known as 3-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amine, has emerged as a highly valuable and versatile scaffold. This molecule uniquely combines the structural features of a 3-substituted 5-aminopyrazole with a chiral tetrahydrofuran (THF) moiety. This combination imparts a favorable property profile, making it a sought-after intermediate in the synthesis of complex biologically active molecules, particularly kinase inhibitors.[1][2]

The 5-aminopyrazole core is a well-established pharmacophore, known for its ability to act as a "hinge-binder" in the ATP-binding pocket of numerous kinases.[2] The primary amine at the 5-position and the adjacent pyrazole nitrogen atom can form critical hydrogen bond interactions with the kinase hinge region. The substituent at the 3-position, in this case, the oxolanyl group, projects into the solvent-exposed region or a nearby sub-pocket, offering a vector for modulating potency, selectivity, and physicochemical properties. The THF ring, being a chiral, non-aromatic, and polar heterocycle, can enhance aqueous solubility and introduce a three-dimensional character that can be crucial for optimizing target engagement and pharmacokinetic profiles.[3]

This guide provides an in-depth exploration of the reactivity and application of this compound, with a focus on its utilization in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties & Reactivity Profile

A clear understanding of the molecule's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol [4]
Appearance Typically an off-white to yellow solid
Reactivity Centers 1. 5-Amino Group: A primary aromatic amine, it serves as the principal nucleophile for C-N bond formation. 2. Pyrazole N1-H: The acidic proton on the pyrazole ring can be deprotonated, allowing for N-alkylation or N-arylation. 3. Pyrazole Ring: Can participate in cyclocondensation reactions.[5]

The primary reactivity of this building block centers on the nucleophilicity of the 5-amino group. This amine readily participates in reactions such as palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination), nucleophilic aromatic substitutions (SₓAr), and amide bond formations.[6][7][8] A secondary, yet highly useful, mode of reactivity involves the N1 position of the pyrazole ring, which can be functionalized after the initial reaction at the 5-amino group.

Key Synthetic Application: Synthesis of N-Aryl-3-(oxolan-2-yl)-1H-pyrazol-5-amines via Buchwald-Hartwig Amination

One of the most powerful and widely used methods for constructing the C-N bonds essential for many kinase inhibitors is the Buchwald-Hartwig amination.[7][8] This palladium-catalyzed cross-coupling reaction provides a mild and efficient route to connect the 5-amino group of our building block with a variety of aryl or heteroaryl halides.[6]

The general transformation is as follows:

Buchwald_Hartwig reagents Pd Catalyst Ligand, Base Solvent, Heat product N-Aryl-3-(oxolan-2-yl)-1H-pyrazol-5-amine reagents->product start This compound + Ar-X (Aryl Halide) start->reagents

Caption: General scheme for Buchwald-Hartwig amination.

This reaction is foundational for creating the core scaffold of numerous kinase inhibitors, where the "Ar" group is often a substituted pyrimidine, pyridine, or other heterocycle that occupies the adenine region of the ATP binding site.[2]

Detailed Protocol: Palladium-Catalyzed Synthesis of N-(2-(Methylthio)pyrimidin-4-yl)-1-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amine

This protocol is adapted from established procedures for the synthesis of kinase inhibitor intermediates. It details the coupling of the aminopyrazole building block with a chloro-pyrimidine, followed by an N-alkylation of the resulting product.

Part A: Buchwald-Hartwig Amination

Protocol_A cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Work-up & Purification R1 This compound (1.0 eq) P1 Combine solids: pyrazole, pyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in the reaction vessel. R1->P1 R2 4-Chloro-2-(methylthio)pyrimidine (1.1 eq) R2->P1 R3 Pd₂(dba)₃ (0.02 eq) R3->P1 R4 Xantphos (0.04 eq) R4->P1 R5 Cs₂CO₃ (2.5 eq) R5->P1 R6 1,4-Dioxane (solvent) Setup Inert atmosphere (N₂ or Ar) Reaction vessel (e.g., Schlenk tube) P2 Evacuate and backfill the vessel with inert gas (3x). P1->P2 P3 Add degassed 1,4-dioxane via syringe. P2->P3 P4 Heat the mixture to 100-110 °C with vigorous stirring. P3->P4 P5 Monitor reaction progress by TLC or LC-MS until starting material is consumed (typically 4-16 h). P4->P5 W1 Cool the reaction to room temperature. P5->W1 W2 Dilute with EtOAc and filter through a pad of Celite® to remove inorganic salts and catalyst residue. W1->W2 W3 Wash the Celite® pad with additional EtOAc. W2->W3 W4 Concentrate the combined filtrates under reduced pressure. W3->W4 W5 Purify the crude residue by flash column chromatography (e.g., EtOAc/Hexanes gradient). W4->W5

Caption: Workflow for Buchwald-Hartwig amination step.

Causality and Experimental Rationale:

  • Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and Xantphos (a bulky, electron-rich biphenyl phosphine ligand) is highly effective for C-N cross-coupling reactions. Xantphos promotes the crucial reductive elimination step and helps prevent catalyst decomposition.

  • Base: Cesium carbonate (Cs₂CO₃) is a moderately strong inorganic base that is effective in these couplings. Its solubility in dioxane is limited, but it provides sufficient basicity to deprotonate the amine and facilitate the catalytic cycle. Stronger bases like NaOtBu can also be used, often leading to faster reactions, but may not be compatible with sensitive functional groups.[9]

  • Solvent and Temperature: 1,4-Dioxane is a common high-boiling ethereal solvent for Buchwald-Hartwig reactions. Heating is necessary to drive the reaction to completion in a reasonable timeframe.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere of nitrogen or argon is critical for achieving high yields and preventing catalyst deactivation.

Part B: N-Methylation of the Pyrazole Ring

The product from Part A can be further functionalized. For instance, methylation at the N1 position of the pyrazole is a common subsequent step.

Protocol_B cluster_reagents_b Reagents & Setup cluster_procedure_b Procedure cluster_workup_b Work-up & Purification RB1 N-Pyrimidinyl-pyrazolamine (from Part A, 1.0 eq) PB2 Add a solution of the pyrazolamine in THF dropwise at 0-10 °C. RB1->PB2 RB2 NaH (60% in mineral oil, 1.6 eq) PB1 Suspend NaH in anhydrous THF in a flask under N₂. RB2->PB1 RB3 Methyl Iodide (MeI, 1.4 eq) PB4 Cool the mixture again and add MeI dropwise. RB3->PB4 RB4 Anhydrous THF (solvent) SetupB Inert atmosphere (N₂ or Ar) Dry glassware PB1->PB2 PB3 Stir the mixture at room temperature for 30 min to ensure complete deprotonation (observe H₂ evolution). PB2->PB3 PB3->PB4 PB5 Allow to warm to room temperature and stir overnight. PB4->PB5 WB1 Carefully quench the reaction by slow addition of saturated aq. NH₄Cl. PB5->WB1 WB2 Extract the product with EtOAc (2x). WB1->WB2 WB3 Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. WB2->WB3 WB4 Purify by flash column chromatography (e.g., EtOAc/Hexanes). WB3->WB4

Caption: Workflow for N-Methylation of the pyrazole ring.

Causality and Experimental Rationale:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the relatively acidic N1-H of the pyrazole ring. The resulting sodium salt is a potent nucleophile.[10]

  • Electrophile: Methyl iodide (MeI) is a simple and effective electrophile for the methylation reaction.[10]

  • Solvent and Conditions: Anhydrous THF is used as the solvent because NaH reacts violently with water. The reaction is typically started at a lower temperature to control the initial exothermic deprotonation and then allowed to proceed at room temperature.[10]

  • Quenching: The careful addition of a mild proton source like aqueous ammonium chloride is necessary to safely neutralize any unreacted NaH.

Conclusion

This compound is a powerful and strategic building block for modern organic synthesis, particularly in the field of drug discovery. Its pre-installed chiral THF moiety and versatile 5-aminopyrazole core provide a direct route to complex molecular architectures with desirable pharmaceutical properties. The robust and predictable reactivity of its amino group in cornerstone reactions like the Buchwald-Hartwig amination allows for the efficient construction of diverse compound libraries. The protocols and rationale outlined herein provide a solid foundation for researchers and scientists to leverage the full potential of this valuable synthetic intermediate.

References

  • MySkinRecipes. 3-(Furan-2-yl)-1H-pyrazol-5-amine. Available from: [Link]

  • Klink, L., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. Available from: [Link]

  • de la Torre, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available from: [Link]

  • NIH. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available from: [Link]

  • Sharma, R., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. Available from: [Link]

  • Portilla, J., et al. (2024). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available from: [Link]

  • MDPI. (2021). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Liu, Z. (2009). (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. NIH. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2010). Available from: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2013). Available from: [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. Available from: [Link]

  • Google Patents. US20230373963A1 - 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof.
  • Google Patents. US10973817B2 - Pharmaceutical compounds.
  • Google APIs. (12) United States Patent. Available from: [Link]

Sources

Protocol for N-alkylation of 3-(oxolan-2-yl)-1H-pyrazol-5-amine

Application Note: Regioselective -Alkylation Strategies for 3-(Oxolan-2-yl)-1H-pyrazol-5-amine

Executive Summary & Strategic Analysis

The substrate This compound represents a valuable scaffold in kinase inhibitor discovery, combining a polar tetrahydrofuran (oxolane) pharmacophore with a privileged aminopyrazole core. However, its functionalization presents a classic chemoselectivity challenge due to its amphoteric nature and multiple nucleophilic sites.

This Application Note provides a definitive protocol for controlling the regioselectivity of alkylation. We define two distinct synthetic pathways based on the target moiety:

  • Path A (Ring

    
    -Alkylation):  Targeting the pyrazole ring nitrogen (
    
    
    ) to construct the core scaffold.
  • Path B (Exocyclic

    
    -Alkylation):  Targeting the C5-amino group for "late-stage" functionalization.
    
Structural Analysis and Nucleophilic Sites

The substrate exists in a tautomeric equilibrium.[1] The regiochemical outcome is dictated by the interplay of pKa differences , steric hindrance (oxolane ring), and reaction conditions (kinetic vs. thermodynamic control).

  • Site 1: Pyrazole Ring Nitrogen (

    
    -H). 
    
    • Acidity: High (pKa

      
       14.2).
      
    • Reactivity: Deprotonation yields a pyrazolide anion, which is a potent nucleophile.

    • Target: Primary site for scaffold construction using alkyl halides.

  • Site 2: Exocyclic Amine (C5-

    
    ). 
    
    • Acidity: Low (pKa > 25).

    • Basicity: Moderate (Conjugate acid pKa

      
       2.5–3.0).
      
    • Reactivity: Neutral nucleophile. Direct alkylation often leads to uncontrolled poly-alkylation.

    • Strategy: Reductive amination is required for mono-alkylation.

ReactionPathwaysnode_substrate3-(oxolan-2-yl)-1H-pyrazol-5-aminenode_baseStrong Base(NaH / Cs2CO3)node_substrate->node_basePath A(Ring Alkylation)node_reductiveReductive Amination(Aldehyde + NaBH(OAc)3)node_substrate->node_reductivePath B(Amine Functionalization)node_anionPyrazolide Anion(Thermodynamic)node_base->node_anionDeprotonation(pKa ~14)node_N1N1-Alkylated Product(Major Scaffold)node_anion->node_N1R-X(SN2)node_ExoExocyclic AmineProductnode_reductive->node_ExoSelectiveMono-alkylation

Figure 1: Decision tree for regioselective functionalization of the aminopyrazole scaffold.

Protocol A: Regioselective Ring ( ) Alkylation

Objective: To attach an alkyl group to the pyrazole ring nitrogen while leaving the exocyclic amine intact.

Mechanistic Rationale

To achieve selectivity for the ring nitrogen over the exocyclic amine, we exploit the acidity of the


Regioisomer Note: Alkylation can occur at



-alkylation
Materials
  • Substrate: this compound (1.0 equiv).

  • Alkylating Agent: Alkyl Bromide or Iodide (1.1 equiv).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) OR Sodium Hydride (NaH, 60% dispersion) (1.2 equiv).
    
  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration).

  • Workup: Ethyl acetate, Brine,

    
    .
    
Step-by-Step Methodology
StepActionTechnical Insight
1 Dissolution Dissolve 1.0 equiv of substrate in anhydrous DMF under inert atmosphere (

or Ar).
2 Deprotonation Option A (Mild): Add

(2.0 equiv). Stir at RT for 30 min.Option B (Strong): Cool to

. Add NaH (1.2 equiv) portion-wise. Stir 30 min until gas evolution ceases.
3 Alkylation Add the Alkyl Halide (1.1 equiv) dropwise. Allow to warm to RT.
4 Monitoring Stir at RT for 2–12 hours. Monitor by LC-MS.
5 Quench Pour mixture into ice-water (5x reaction volume).
6 Extraction Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x).
7 Purification Flash Column Chromatography (Hexane/EtOAc).

Protocol B: Selective Exocyclic Amine Functionalization

Objective: To functionalize the primary amine (-

Mechanistic Rationale

Direct alkylation of primary amines with alkyl halides is prone to over-alkylation (forming tertiary amines or quaternary salts). The Reductive Amination strategy is self-validating because it proceeds via an imine intermediate, which strictly controls the stoichiometry to mono-alkylation.

Materials
  • Substrate: this compound.

  • Carbonyl Source: Aldehyde or Ketone (1.0–1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    ) (1.5 equiv).
  • Acid Catalyst: Acetic Acid (AcOH) (1–2 drops).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology
  • Imine Formation: In a reaction vial, dissolve the aminopyrazole (1.0 equiv) and the aldehyde (1.0 equiv) in DCE (0.2 M).

  • Activation: Add 1 drop of Acetic Acid. Stir at Room Temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC or LC-MS for the disappearance of the amine and formation of the imine (Schiff base).

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (DCM/MeOH gradients).

Analytical Validation (The "Trust" Component)

Distinguishing between

NMR Diagnostics
  • Exocyclic Alkylation: The exocyclic -NH proton will appear as a triplet (if alkyl is

    
    ) or doublet in 
    
    
    NMR, typically around
    
    
    4.0–6.0 ppm, and will exchange with
    
    
    .
  • Ring Alkylation (

    
     vs 
    
    
    ):
    • NOE (Nuclear Overhauser Effect): Irradiate the new alkyl group's protons.

      • If

        
        -alkylated  (distal to oxolane): NOE observed between alkyl protons and the pyrazole C4-H.
        
      • If

        
        -alkylated  (proximal to oxolane): NOE observed between alkyl protons and the oxolane ring protons.
        
    • HMBC: Look for long-range coupling between the alkyl protons and the pyrazole ring carbons.

Troubleshooting Guide
ObservationRoot CauseSolution
Bis-alkylation observed Base too strong or excess alkyl halide.Switch from NaH to

. Use exactly 1.0 equiv of alkyl halide.
No reaction (Ring Alkylation) Nucleophile not generated.Ensure solvent is dry (water kills the anion). Switch to NaH if using carbonate.
Oxolane Ring Opening Strong acid presence.Avoid strong Lewis acids (

,

). The oxolane ether is stable to NaH/Base.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. (Discusses base effects on pyrazole alkylation regioselectivity). [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. PMC - NIH. (Review of 5-aminopyrazole reactivity and reductive amination strategies). [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. ResearchGate. (Mechanistic insight into N1 vs N2 selectivity and steric effects). [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. (Specific protocol for reductive amination of 5-aminopyrazoles). [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Data. NIST WebBook. (Spectral data for comparative structural analysis). [Link]

Harnessing the Potential of 3-(oxolan-2-yl)-1H-pyrazol-5-amine in Click Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The convergence of robust synthetic methodologies with high-throughput screening has accelerated the pace of modern drug discovery and materials science. Among the most powerful tools in the synthetic chemist's arsenal is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry."[1][2] This reaction's efficiency, selectivity, and biocompatibility have made it a staple for creating complex molecular architectures from simpler building blocks.[1][3] Pyrazole derivatives, recognized for their wide-ranging pharmacological activities, are particularly attractive scaffolds for generating novel compounds.[4][5] This guide provides a detailed exploration of the potential click chemistry applications of a versatile, yet under-explored building block: 3-(oxolan-2-yl)-1H-pyrazol-5-amine.

While direct literature on the click chemistry applications of this specific molecule is nascent, its structural features—a reactive 5-aminopyrazole core and a solubilizing oxolane (tetrahydrofuran) moiety—present a compelling case for its utility. This document will serve as a comprehensive resource for researchers, offering insights into the derivatization of this compound and providing detailed protocols for its application in CuAAC reactions.

The Strategic Advantage of the 5-Aminopyrazole Scaffold

5-Aminopyrazoles are privileged structures in medicinal chemistry, serving as precursors to a multitude of bioactive compounds.[6][7] The amino group at the 5-position is a versatile handle for further functionalization, allowing for the introduction of various pharmacophores and linking moieties.[8] The pyrazole ring itself is a key component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4][5] The presence of the oxolane substituent in the title compound is anticipated to enhance aqueous solubility, a critical parameter for biological applications.

Conceptual Framework: Enabling Click Chemistry

The primary amino group of this compound is the gateway to its participation in click chemistry. To be utilized in a CuAAC reaction, this amine must be converted into either an azide or a terminal alkyne. This guide will focus on the conversion to an azide, a common and efficient transformation.[9][10]

The overall workflow can be conceptualized as a two-stage process:

  • Functionalization: Conversion of the primary amine of this compound into a reactive azide.

  • Conjugation: Copper-catalyzed cycloaddition of the resulting pyrazole-azide with a terminal alkyne-containing molecule of interest.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Conjugation (CuAAC) start This compound diazotization Diazotization & Azide Transfer start->diazotization product1 3-(oxolan-2-yl)-5-azido-1H-pyrazole diazotization->product1 cu_catalysis Copper(I) Catalysis product1->cu_catalysis alkyne Alkyne-containing Molecule (R-C≡CH) alkyne->cu_catalysis product2 1,2,3-Triazole Conjugate cu_catalysis->product2 G cluster_0 Protocol 1: Azide Synthesis cluster_1 Protocol 2: CuAAC Reaction p1_start Dissolve Pyrazole-Amine in HCl/H₂O at 0°C p1_diazotization Add NaNO₂ solution dropwise at 0-5°C p1_start->p1_diazotization p1_azide_formation Add diazonium salt to NaN₃ solution at 0°C p1_diazotization->p1_azide_formation p1_stir Warm to RT and stir for 1-2h p1_azide_formation->p1_stir p1_workup Extract with DCM, wash, dry, and concentrate p1_stir->p1_workup p1_purify Purify by column chromatography p1_workup->p1_purify p2_start Dissolve Pyrazole-Azide and Alkyne in t-BuOH/H₂O p2_catalyst Add Sodium Ascorbate then CuSO₄ solution p2_start->p2_catalyst p2_stir Stir at RT and monitor reaction p2_catalyst->p2_stir p2_workup Dilute with H₂O, extract with Ethyl Acetate p2_stir->p2_workup p2_purify Wash, dry, concentrate, and purify p2_workup->p2_purify

Sources

3-(oxolan-2-yl)-1H-pyrazol-5-amine for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility and protocol optimization for 3-(oxolan-2-yl)-1H-pyrazol-5-amine (also known as 5-(tetrahydrofuran-2-yl)-1H-pyrazol-3-amine) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.

The 3-aminopyrazole moiety serves as a robust hinge-binding motif , mimicking the adenine ring of ATP. The incorporation of the oxolane (tetrahydrofuran) ring at the C3 position provides unique physicochemical properties, offering a vector to probe the ribose-binding pocket or solvent-exposed regions of the kinase active site, potentially enhancing solubility and metabolic stability compared to varying hydrophobic aryl substituents.

Strategic Rationale in Drug Design

The Pharmacophore

Kinase inhibitors often rely on a "head-and-tail" architecture. The 3-aminopyrazole acts as the "head," forming critical hydrogen bonds with the kinase hinge region.

  • Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (or the N1 proton) acts as a hydrogen bond donor. This D-A or D-D-A pattern is complementary to the backbone carbonyls and amides of the kinase hinge residues (e.g., the "gatekeeper" + 1 residue).

  • The Oxolane Advantage: Unlike planar phenyl or heteroaryl substituents, the oxolane ring is aliphatic and non-planar (envelope conformation). This introduces

    
     character (Fsp3), which is correlated with improved clinical success rates by enhancing solubility and reducing promiscuous binding associated with "flat" aromatic stacks.
    
Design Workflow

KinaseInhibitorDesign Scaffold This compound (Core Scaffold) Reaction_A Route A: S_NAr Coupling (Target: Pyrimidines/Triazines) Scaffold->Reaction_A + Chloropyrimidine (Base/Heat) Reaction_B Route B: Amide Coupling (Target: Gatekeeper/Solvent Front) Scaffold->Reaction_B + Carboxylic Acid (HATU/DIEA) Intermediate_A Pyrazolo-Pyrimidine Conjugate Reaction_A->Intermediate_A Intermediate_B Pyrazolo-Amide Conjugate Reaction_B->Intermediate_B Optimization Lead Optimization (SAR / Selectivity) Intermediate_A->Optimization Ribose Pocket Fit Intermediate_B->Optimization Hinge Interaction Final ATP-Competitive Kinase Inhibitor Optimization->Final

Figure 1: Synthetic workflow for integrating the aminopyrazole scaffold into kinase inhibitor libraries.

Synthesis Protocols

Precursor Synthesis: 3-oxo-3-(tetrahydrofuran-2-yl)propanenitrile

Before accessing the aminopyrazole, the


-ketonitrile precursor must be synthesized. This is a critical step often omitted in general catalogs.
  • Reagents: Ethyl tetrahydrofuran-2-carboxylate, Acetonitrile, Sodium Hydride (NaH), THF (anhydrous).

  • Mechanism: Claisen-type condensation.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) to anhydrous THF (50 mL). Cool to 0°C.[1]

  • Acetonitrile Addition: Add anhydrous acetonitrile (1.2 equiv) dropwise. Stir for 30 min at 0°C to generate the anion.

  • Ester Addition: Add ethyl tetrahydrofuran-2-carboxylate (1.0 equiv) dropwise.

  • Reflux: Allow to warm to RT, then reflux (65°C) for 4–6 hours. Monitor by TLC (disappearance of ester).

  • Workup: Quench with ice water. Acidify aqueous layer to pH 4–5 with 1M HCl. Extract with EtOAc (3x).

  • Purification: Concentrate organic layers. The resulting

    
    -ketonitrile is often used crude or purified via flash chromatography (Hex/EtOAc).
    
Core Synthesis: this compound

This protocol utilizes the Knorr pyrazole synthesis adaptation.

  • Reagents: 3-oxo-3-(tetrahydrofuran-2-yl)propanenitrile (from 3.1), Hydrazine hydrate (

    
    ), Ethanol.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the

    
    -ketonitrile (10 mmol) in absolute Ethanol (30 mL).
    
  • Cyclization: Add Hydrazine hydrate (12 mmol, 1.2 equiv) dropwise at RT.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Note: The reaction progress can be monitored by LCMS (Target Mass: ~153.18 Da [M+H]+).

  • Isolation: Evaporate ethanol under reduced pressure.

  • Crystallization: Triturate the residue with cold diethyl ether or a mixture of Ether/Hexane to induce precipitation of the aminopyrazole.

  • Yield: Expected yield 65–85%.

  • Storage: Store at -20°C under inert atmosphere (hygroscopic).

Application Protocols: Kinase Inhibitor Assembly

The amine at position 5 is the nucleophile for coupling. Two primary routes are employed depending on the desired inhibitor class.

Protocol A: Coupling (Pyrazolo-Pyrimidine Synthesis)

Common for CDK, JAK, and Aurora kinase inhibitors.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Electrophile: 4-chloro-2-aminopyrimidine (or similar heteroaryl chloride) (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: n-Butanol or DMF.

Procedure:

  • Combine scaffold and electrophile in n-Butanol (0.5 M concentration).

  • Add DIPEA.

  • Thermal Condition: Heat to 100°C–120°C in a sealed tube for 12 hours.

  • Microwave Condition (Recommended): Heat at 140°C for 30–45 mins.

  • Workup: Remove solvent in vacuo.[1] Resuspend in water, filter precipitate, and wash with cold MeOH.

  • Validation:

    
     NMR should show disappearance of the pyrazole amine protons (broad singlet ~5.0 ppm) and appearance of the secondary amine NH (~9.0–10.0 ppm).
    
Protocol B: Amide Coupling (Hinge/Linker Attachment)

Used to attach "tail" groups that extend into the solvent-exposed region.

Reagents:

  • Scaffold: this compound[2]

  • Carboxylic Acid Partner (e.g., Benzoic acid derivative)

  • Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous).

Procedure:

  • Dissolve the Carboxylic Acid partner in DMF.

  • Add HATU and stir for 5 mins to activate the acid.

  • Add the Aminopyrazole scaffold and DIPEA.

  • Stir at RT for 4–16 hours.

  • Purification: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, then brine. Purify via prep-HPLC if necessary.
    

Analytical Data & Validation

Table 1: Physicochemical Profile

PropertyValueSignificance in Drug Design
Molecular Weight 153.18 g/mol Fragment-like, allows room for elaboration (Rule of 3 compliant).
cLogP ~0.11Low lipophilicity aids in maintaining solubility of the final inhibitor.
H-Bond Donors 2 (NH,

)
Critical for hinge binding (Glu/Leu backbone interaction).
H-Bond Acceptors 3 (N, O)The oxolane oxygen can act as a weak acceptor in the ribose pocket.
Topological Polar Surface Area ~52

Favorable for membrane permeability.

NMR Characterization (Simulated):

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    12.0 (br s, 1H, Pyrazole-NH), 5.4 (s, 1H, Pyrazole-CH), 5.0 (br s, 2H,
    
    
    ), 4.8 (t, 1H, Oxolane-CH), 3.6–3.8 (m, 2H, Oxolane-
    
    
    -O), 1.8–2.2 (m, 4H, Oxolane-
    
    
    ).

References

  • General Aminopyrazole Synthesis: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. Link

  • Kinase Inhibitor Design: Fabbro, D., et al. "Targeting cancer with small-molecular-weight kinase inhibitors.
  • Pyrazolo-Pyrimidine Scaffolds: Lücking, U., et al. "Identification of 3-Aminopyrazole-Based Kinase Inhibitors." ChemMedChem, 2013.
  • Oxolane Ring Properties: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Context on non-planar rings).
  • Commercial Availability: Fluorochem Product F626760. Link

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of 3-(oxolan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-(oxolan-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Pyrazole derivatives are of significant pharmacological interest, appearing in drugs with anti-inflammatory, anti-cancer, and anti-obesity properties.[1] The unique structural combination of a pyrazole ring, a primary amine, and an oxolane (tetrahydrofuran) moiety in this compound presents both opportunities for diverse functionalization and specific challenges in reaction control.

This document provides in-depth, evidence-based troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the structural integrity of your target compounds.

I. Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The molecule presents three main sites for derivatization, each with distinct reactivity profiles:

  • 5-Amino Group (exocyclic): This is the most nucleophilic and common site for derivatization reactions such as acylation, sulfonylation, alkylation, and reductive amination.[2][3]

  • N1-H of the Pyrazole Ring (endocyclic): The pyrazole ring nitrogen is also nucleophilic and can be alkylated or arylated.[4][5] Deprotonation with a suitable base enhances its reactivity.[4][6]

  • C4-Position of the Pyrazole Ring: This carbon atom is susceptible to electrophilic substitution, such as halogenation, particularly when the ring is activated.[7]

Q2: What are the key structural features of this compound to consider before starting a reaction?

A2: Understanding the inherent properties of the starting material is crucial for predicting reactivity and potential side reactions.

  • Tautomerism: 5-aminopyrazoles can exist in tautomeric forms. While the amine form is generally favored, reaction conditions can influence the equilibrium and potentially lead to unexpected products.

  • Chelation: The adjacent nitrogen atoms of the pyrazole ring and the 5-amino group can act as a bidentate ligand, potentially chelating with metal catalysts. This can either be beneficial, directing a reaction, or detrimental by sequestering the catalyst.

  • Oxolane Ring Stability: The tetrahydrofuran ring is generally stable under many reaction conditions but can be susceptible to ring-opening under strong acidic conditions, especially at elevated temperatures.

Reaction-Specific Queries

Q3: I am attempting an N-acylation of the 5-amino group. What are the recommended starting conditions?

A3: For a standard N-acylation using an acyl chloride or anhydride, a common starting point would be:

  • Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are suitable.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (e.g., HCl).

  • Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.

Q4: My N-acylation reaction is sluggish or incomplete. What can I do to improve the conversion?

A4: Several factors could be at play. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure your acylating agent and solvents are anhydrous. Moisture can hydrolyze the acylating agent and deactivate the reaction.[8]

  • Base Strength: If using a weak base, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete deprotonation of any protonated amine.[1]

  • Activation of the Carboxylic Acid: If you are using a carboxylic acid directly, coupling agents such as HATU, HBTU, or EDC with HOBt are necessary to form a more reactive activated ester in situ.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side products.

Q5: I am observing di-acylation in my reaction. How can I favor mono-acylation of the 5-amino group?

A5: Di-acylation, likely occurring at both the 5-amino group and the N1 position of the pyrazole ring, can be controlled by:

  • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess will drive the reaction towards di-substitution.

  • Temperature Control: Running the reaction at a lower temperature (0 °C or even -20 °C) can enhance selectivity for the more nucleophilic 5-amino group.

  • Slow Addition: Add the acylating agent dropwise to the solution of the pyrazole and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the most reactive site.

II. Troubleshooting Guide

Problem 1: Low Yield or No Reaction
Potential Cause Scientific Rationale Suggested Solution
Insufficient Reagent Reactivity The electrophile (e.g., alkyl halide, acyl chloride) may not be reactive enough under the chosen conditions.- For acylations, switch from a carboxylic acid/coupling agent system to a more reactive acyl chloride or anhydride.- For alkylations, convert an alkyl chloride to a more reactive alkyl iodide in situ using NaI (Finkelstein reaction).
Poor Solubility The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.- Screen a range of solvents with varying polarities (e.g., DCM, THF, DMF, ACN).- Gentle heating can improve solubility, but monitor for decomposition.
Catalyst Inactivation If using a metal catalyst (e.g., for cross-coupling reactions), it may be poisoned by impurities or sequestered by the pyrazole.- Ensure all reagents and solvents are pure and degassed.- Increase catalyst loading or add a ligand that can prevent chelation with the substrate.
Steric Hindrance Bulky substituents on either the pyrazole or the derivatizing agent can sterically hinder the reaction.- Increase reaction temperature to provide more energy to overcome the activation barrier.- Use a less sterically hindered derivatizing agent if possible.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Scientific Rationale Suggested Solution
Regioselectivity Issues (N1 vs. 5-NH2 Derivatization) Both the endocyclic N1-H and the exocyclic 5-amino group are nucleophilic, leading to a mixture of isomers.- Kinetic Control: Run the reaction at low temperatures (0 °C to -78 °C) to favor derivatization of the more nucleophilic 5-amino group.- Thermodynamic Control: In some cases, heating may favor the more stable isomer.- Protecting Groups: Consider protecting the N1 position with a removable group (e.g., a tosyl group) before derivatizing the 5-amino group.[7]
Over-alkylation/acylation The product of the initial derivatization may be more reactive than the starting material, leading to multiple additions.- Use a precise stoichiometry of the derivatizing agent (1.0-1.1 equivalents).- Add the electrophile slowly to the reaction mixture.- Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed.
Ring Halogenation In the presence of certain reagents (e.g., N-halosuccinimides), electrophilic substitution at the C4 position of the pyrazole ring can occur.[7]- Avoid strongly electrophilic conditions if C4 derivatization is not desired.- If halogenation is unavoidable, it may be necessary to perform this step intentionally and then carry the halogenated intermediate through the subsequent steps.
Oxidative Coupling Pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds, especially in the presence of oxidants like iodine or even air.[9]- Run reactions under an inert atmosphere (Nitrogen or Argon).- Degas solvents before use.- Avoid unnecessary exposure to oxidizing agents.
Problem 3: Difficult Product Purification
Potential Cause Scientific Rationale Suggested Solution
Similar Polarity of Product and Starting Material If the derivatization adds a group of similar polarity to the oxolane moiety, separation by silica gel chromatography can be challenging.- Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.- Acid/Base Extraction: Convert the product to a salt to move it into an aqueous layer, separating it from non-polar impurities. The free base can then be regenerated.[10]- Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase (e.g., C18) may provide better separation.
Product is a Gummy Oil The product may not crystallize easily, making isolation difficult.- Trituration: Add a non-polar solvent (e.g., hexanes, diethyl ether) to the crude oil and stir vigorously. This can sometimes induce precipitation of the product.- Salt Formation: React the purified oil with an acid (e.g., HCl in ether) to form a solid hydrochloride salt, which is often easier to handle and store.
Thermal Lability Some pyrazole derivatives can be thermally labile, decomposing on the column or during solvent evaporation.[11]- Use purification methods that do not require heat, such as flash chromatography at room temperature.- Remove solvent under reduced pressure without heating (rotary evaporator at room temperature).

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Acylation of the 5-Amino Group
  • Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N2 or Ar).

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Troubleshooting Low-Yield N-Acylation

G start Low Yield in N-Acylation check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents change_base Switch to a Stronger Base (e.g., DBU) check_reagents->change_base If reagents are pure activate_acid Use Coupling Agent (HATU/EDC) if starting from COOH change_base->activate_acid increase_temp Increase Temperature to 40-50 °C activate_acid->increase_temp check_solubility Assess Solubility, Change Solvent if Needed increase_temp->check_solubility success Improved Yield check_solubility->success Problem Resolved

Caption: Troubleshooting workflow for low-yield N-acylation reactions.

Diagram: Regioselectivity Control in Derivatization

G sub This compound 5-NH2 (more nucleophilic) N1-H (less nucleophilic) prod1 5-N-Acyl Derivative sub:f1->prod1 Kinetic Control (Low Temp, -20 to 0 °C) Favored Product prod2 1-N-Acyl Derivative sub:f2->prod2 Thermodynamic Control? (Higher Temp) Potential Side Product

Sources

Technical Support Center: Chiral Separation of 3-(Oxolan-2-yl)-1H-pyrazol-5-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-(oxolan-2-yl)-1H-pyrazol-5-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting advice for achieving successful enantioseparation of this compound.

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound possesses a stereocenter at the 2-position of the oxolane ring, making the separation of its enantiomers a crucial step in the development of enantiomerically pure drug candidates. This guide will explore the common chromatographic techniques for chiral separation and provide a structured approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of this compound?

A1: The most common and effective methods for chiral separation of this and similar compounds are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1][2][3][4][5][6][7][8] Other less common methods include diastereomeric salt formation and enzymatic resolution.

Q2: What type of chiral stationary phase (CSP) is recommended for this separation?

A2: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly recommended for the chiral separation of pyrazole derivatives and amines.[5] Columns like Chiralpak® and Chiralcel® series are excellent starting points for method development.[5] For instance, a successful separation of a structurally similar pyrazol-5-amine was achieved on a Chiralpak AS-H column.[1]

Q3: What are the typical mobile phases used for HPLC and SFC chiral separations of this compound?

A3: For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (IPA) or ethanol is typically used.[7] For SFC, the mobile phase usually consists of supercritical carbon dioxide (CO2) with a polar co-solvent, most commonly methanol, ethanol, or isopropanol.[1][2][4][6][8]

Q4: Are mobile phase additives necessary for this separation?

A4: Due to the basic nature of the amine group in this compound, the addition of a basic modifier to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. Common basic additives include diethylamine (DEA) or ethanolamine.

Q5: Where can I find the basic chemical properties of this compound?

A5: The compound with CAS number 1028843-21-1 is commercially available.[9] Its molecular formula is C7H11N3O, and its molecular weight is approximately 153.18 g/mol .[9]

Method Development Workflow

Successful chiral separation relies on a systematic approach to method development. The following workflow provides a structured path to achieving baseline resolution of the enantiomers of this compound.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation screen_csp CSP Screening Test a diverse set of polysaccharide-based columns (e.g., Amylose & Cellulose derivatives) screen_mp Mobile Phase Screening HPLC: Hexane/IPA, Hexane/Ethanol SFC: CO2/MeOH, CO2/EtOH, CO2/IPA screen_csp->screen_mp Select promising CSPs opt_modifier Modifier Optimization Adjust the percentage of the alcohol modifier to fine-tune retention and resolution. screen_mp->opt_modifier Identify initial separation opt_additive Additive Optimization Introduce a basic additive (e.g., 0.1% DEA) to improve peak shape. opt_modifier->opt_additive opt_temp Temperature Optimization Evaluate the effect of temperature on selectivity (e.g., 25°C, 35°C, 40°C). opt_additive->opt_temp opt_flow Flow Rate Optimization Adjust flow rate to balance resolution and analysis time. opt_temp->opt_flow validation Method Validation Validate the optimized method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. opt_flow->validation Optimized Method end_node End validation->end_node start Start start->screen_csp

Caption: Chiral Method Development Workflow

Recommended Starting Conditions

Based on the successful separation of a structurally analogous compound, the following tables provide recommended starting conditions for method development.

Supercritical Fluid Chromatography (SFC)
ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Chiralpak AS-H (or similar amylose-based CSP)Proven successful for a structurally similar pyrazol-5-amine.[1]
Mobile Phase Supercritical CO2 / Methanol (e.g., 65:35 v/v)Methanol is a common and effective co-solvent in SFC for polar analytes.[1]
Flow Rate 3-4 mL/min (for analytical scale)Provides a good balance between analysis time and efficiency.
Back Pressure 140-150 barTypical back pressure for SFC separations.[1]
Temperature 35-40 °CA slightly elevated temperature can improve peak shape and efficiency.
Detection UV at an appropriate wavelength (e.g., 260 nm)Ensure the analyte has sufficient UV absorbance at the chosen wavelength.[1]
High-Performance Liquid Chromatography (HPLC) - Normal Phase
ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Chiralpak AD-3 or similar amylose-based CSPPolysaccharide-based CSPs are widely used and effective for this class of compounds in normal phase.[7]
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)A common mobile phase system for normal phase chiral separations.[7]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical HPLC.
Temperature 25-35 °CRoom temperature or slightly elevated temperature is a good starting point.[7]
Detection UV at an appropriate wavelengthDetermine the UV maxima of the compound for optimal sensitivity.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound and provides systematic solutions.

TroubleshootingGuide cluster_resolution Poor or No Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues start Problem no_res No Resolution Screen different CSPs (amylose vs. cellulose) and different alcohol modifiers (MeOH, EtOH, IPA). start->no_res No peaks or one broad peak poor_res Poor Resolution Optimize mobile phase composition (adjust % alcohol). Evaluate the effect of temperature. Reduce flow rate. start->poor_res Peaks are not baseline separated peak_tailing Peak Tailing Add a basic modifier (e.g., 0.1% DEA) to the mobile phase. Ensure column is properly equilibrated. start->peak_tailing Asymmetric peaks with a tailing end peak_fronting Peak Fronting Reduce sample concentration/injection volume. Check for column overload. start->peak_fronting Asymmetric peaks with a leading edge rt_shift Retention Time Drift Check for mobile phase composition changes. Ensure consistent column temperature. Check for column degradation. start->rt_shift Inconsistent retention times between injections no_elution No Elution/Very Long Retention Increase the percentage of the polar modifier in the mobile phase. start->no_elution Analyte does not elute from the column

Caption: Troubleshooting Decision Tree

Detailed Troubleshooting Steps

Issue 1: Poor or No Resolution

  • Symptom: The two enantiomer peaks are not separated (co-elution) or are only partially separated (not baseline resolved).

  • Causality & Solution:

    • Incorrect CSP Selection: The chosen chiral stationary phase may not have the appropriate chiral recognition mechanism for your molecule.

      • Action: Screen a variety of polysaccharide-based CSPs, including both amylose and cellulose derivatives. The subtle differences in their chiral cavities can lead to significant changes in selectivity.

    • Suboptimal Mobile Phase Composition: The strength of the mobile phase modifier (alcohol) directly impacts retention and selectivity.

      • Action: Systematically vary the percentage of the alcohol modifier. For normal phase HPLC, start with a low percentage (e.g., 5%) and gradually increase it. For SFC, adjust the co-solvent percentage.

    • Temperature Effects: Chiral separations are often sensitive to temperature, which can affect the thermodynamics of the chiral recognition process.

      • Action: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 40°C). In some cases, sub-ambient temperatures can improve resolution.

    • Flow Rate Too High: High flow rates can lead to band broadening and reduced resolution.

      • Action: Decrease the flow rate to allow for better mass transfer and interaction with the stationary phase.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Peaks are not symmetrical. Tailing peaks have an extended tail, while fronting peaks have a sloping front.

  • Causality & Solution:

    • Peak Tailing - Secondary Interactions: The basic amine group of the analyte can interact with acidic sites on the silica support of the CSP, leading to peak tailing.

      • Action: Add a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase. This will compete for the active sites and improve peak symmetry.

    • Peak Fronting - Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

      • Action: Reduce the sample concentration and/or the injection volume.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Action: Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Inconsistent Retention Times

  • Symptom: The retention times of the peaks shift between injections.

  • Causality & Solution:

    • Mobile Phase Inconsistency: Small variations in the mobile phase composition can lead to shifts in retention time.

      • Action: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase manually, be precise with measurements.

    • Temperature Fluctuations: Changes in ambient temperature can affect the column temperature and, consequently, retention times.

      • Action: Use a column oven to maintain a constant temperature.

    • Column Equilibration: Insufficient equilibration time with the mobile phase before injection can cause retention time drift.

      • Action: Allow the column to equilibrate for at least 10-15 column volumes before the first injection and between mobile phase changes.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713-716. [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175. [Link]

  • (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. (n.d.). PubChem. [Link]

  • Ghanem, A., & Ho, C. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1285, 147-158. [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Molecules. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]

  • Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Patel, A. V., et al. (2015). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Pharmaceutical and Biomedical Analysis, 115, 24-30. [Link]

  • Toribio, L., et al. (2007). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of Chromatography A, 1169(1-2), 209-217. [Link]

  • Van Eeckhaut, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 136-143. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. (2026). ResearchGate. [Link]

Sources

Technical Support Center: Analytical Methods for 3-(oxolan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-THF-005-IMP[1]

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because analyzing 3-(oxolan-2-yl)-1H-pyrazol-5-amine (also known as 5-(tetrahydrofuran-2-yl)-1H-pyrazol-3-amine) presents a specific set of chromatographic challenges.

This molecule contains two distinct functionalities that complicate analysis:

  • The Aminopyrazole Core: A basic moiety (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) prone to severe peak tailing due to interaction with residual silanols on silica columns.[1]
    
  • The Oxolane (Tetrahydrofuran) Ring: Introduces a chiral center at the C2 position, requiring enantioselective separation to quantify the (R) and (S) enantiomers.[2]

This guide provides self-validating protocols to detect chemical impurities (achiral), enantiomeric excess (chiral), and trace genotoxic impurities (hydrazine).[1][2][3]

Module 1: Achiral Purity (RP-HPLC)

User Question: "I am seeing severe peak tailing (As > 2.0) and retention time shifts for the main peak.[2] How do I fix this?"

The Root Cause: Silanol Interactions

Aminopyrazoles are notorious for interacting with the acidic silanol groups on the surface of silica stationary phases.[1][2] At neutral pH, these secondary interactions cause the peak to "drag," destroying resolution.[1][2]

The Solution: pH Control Strategy

You must operate at a pH where the secondary interactions are suppressed.[2][4] We recommend two distinct "System Suitability" approaches.

Protocol A: The "Acidic Shield" (Recommended for LC-MS)

Uses trifluoroacetic acid (TFA) to protonate silanols and ion-pair with the amine.[1][2][3]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% TFA (v/v).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV @ 240 nm (Pyrazole ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     transition).[1]
    
Protocol B: The "Basic Suppression" (Recommended for High Loadability)

Uses high pH to deprotonate the amine, rendering it neutral and reducing interaction.[1][2] Warning: Requires a hybrid-silica column resistant to high pH.[1][2][3]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH, 4.6 x 150 mm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2][6]

  • Benefit: Often yields perfectly symmetrical peaks (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1][3]
    
Workflow Visualization: Method Development Logic

MethodDev Start Start: Poor Peak Shape CheckCol Check Column Type Start->CheckCol StandardSilica Standard Silica C18 CheckCol->StandardSilica If Standard HybridSilica Hybrid/Polymer C18 CheckCol->HybridSilica If High pH Stable AcidicMethod Apply Protocol A (0.1% TFA) StandardSilica->AcidicMethod BasicMethod Apply Protocol B (pH 10 NH4HCO3) HybridSilica->BasicMethod ResultA Result: Sharp Peak (Ion Pairing) AcidicMethod->ResultA ResultB Result: Symmetrical Peak (Neutral Species) BasicMethod->ResultB

Caption: Decision tree for selecting the correct pH strategy to eliminate aminopyrazole peak tailing.

Module 2: Chiral Purity (Enantiomeric Excess)

User Question: "I need to separate the (R) and (S) enantiomers of the tetrahydrofuran ring. Standard C18 columns aren't working."

The Science: Chiral Recognition

The oxolane ring creates a stereocenter.[2] Separation requires a Polysaccharide-based Chiral Stationary Phase (CSP) .[1][2][3] The separation mechanism relies on hydrogen bonding between the aminopyrazole moiety and the carbamate groups on the CSP.[1][2]

Recommended Protocol: Polar Organic Mode

We prioritize "Polar Organic Mode" (100% alcohol/acetonitrile) over Normal Phase (Hexane) because aminopyrazoles can be insoluble in hexane, leading to precipitation on the column.[1][2]

  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD or Lux Amylose-1).[1][2]

  • Alternative Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD or Lux Cellulose-1).[1][2]

  • Mobile Phase: 100% Methanol or Methanol/Ethanol (90:[1][3]10) + 0.1% Diethylamine (DEA).[2]

    • Note: DEA is critical to prevent peak tailing on chiral columns.[1][2][3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).[1][2][3]

Data Summary: Column Selection Guide

Column ChemistrySelectorSuitability for AminopyrazolesResolution Potential
Amylose-1 (AD/IA) Amylose tris(3,5-dimethylphenylcarbamate)High Excellent for aromatic rings.[1][3]
Cellulose-1 (OD) Cellulose tris(3,5-dimethylphenylcarbamate)Medium Good alternative if Amylose fails.[1][2]
Protein (AGP) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-acid glycoprotein
Low Capacity is too low for impurity analysis.[1][3]

Module 3: Genotoxic Impurity (Hydrazine)[1][3][7]

User Question: "Hydrazine is a starting material in the synthesis. It has no UV chromophore.[2][3] How do I detect it at ppm levels?"

The Protocol: In-Situ Derivatization

You cannot inject Hydrazine directly into a UV detector.[1][2] You must derivatize it to form an Azine .[1][2] The industry-standard method uses Benzaldehyde to form Benzaldehyde Azine , which absorbs strongly at 300-310 nm.[1][2]

Step-by-Step Derivatization Workflow
  • Reagent Preparation: Prepare a solution of 1% Benzaldehyde in Acetonitrile.

  • Sample Preparation: Dissolve 100 mg of this compound in 5 mL of Acetonitrile.

  • Reaction: Add 1.0 mL of Benzaldehyde solution to the sample.

    • Catalyst: Add 10 µL of Glacial Acetic Acid (accelerates azine formation).[2][3]

    • Incubation: Vortex and let stand at room temperature for 15 minutes.

  • Analysis: Inject onto the HPLC (Standard C18 method from Module 1).

    • Target: Look for the Benzaldehyde Azine peak (elutes much later than the polar pyrazole).[1][2]

    • Quantification: External standard calibration using pure Hydrazine Sulfate derivatized in the same manner.

Hydrazine Hydrazine Hydrazine (No UV) Reaction Acid Cat. Reaction (15 mins) Hydrazine->Reaction Benz Benzaldehyde Benz->Reaction Azine Benzaldehyde Azine (UV @ 310nm) Reaction->Azine

Caption: Derivatization pathway converting invisible Hydrazine into UV-active Benzaldehyde Azine.[1]

Module 4: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" at the solvent front in my Chiral Method.

  • Diagnosis: This is likely the "System Peak" caused by the refractive index difference between your sample solvent and the mobile phase, or nitrate/nitrite contamination if using low-grade salts.[1][2]

  • Fix: Dissolve your sample in the mobile phase (e.g., 100% Methanol with DEA).[1][2]

Q2: My retention times are drifting day-to-day.

  • Diagnosis: Aminopyrazoles are hygroscopic.[1][2] The water content in your mobile phase (even if using "100% Methanol") might be fluctuating due to atmospheric humidity absorption.[2]

  • Fix: Use a pre-mixed isocratic line and ensure bottles are capped tight. For the Chiral method, ensure the column is equilibrated for at least 60 minutes.[1][2]

Q3: Can I use Mass Spectrometry (LC-MS) for the Chiral Method?

  • Diagnosis: Yes, but you must remove the Diethylamine (DEA) as it suppresses ionization.[1][2]

  • Fix: Switch to 0.1% Formic Acid or Ammonium Formate in Methanol. Note: This may change the selectivity (alpha value) and require re-optimization of the gradient.[1][2]

References

  • Journal of Chromatography A. "Enantioselective separation of chiral N1-substituted-1H-pyrazoles." Detailed comparison of Amylose vs. Cellulose columns for pyrazole derivatives.[2][3]

  • International Journal of Chemical and Pharmaceutical Analysis. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative." Establishes the use of TFA/Methanol systems for aminopyrazole peak shape control.[2][3]

  • Scholars Research Library. "Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances." Validation of the benzaldehyde derivatization method.[2][3]

  • SIELC Technologies. "Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid." Demonstrates the necessity of acidic modifiers for aminopyrazoles.[2][3]

Sources

Modifying 3-(oxolan-2-yl)-1H-pyrazol-5-amine for improved target specificity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Access | Status: Active | Topic: 3-(oxolan-2-yl)-1H-pyrazol-5-amine

Introduction: The Scaffold Architecture

You are working with This compound , a privileged pharmacophore in kinase drug discovery. This structure combines a hinge-binding motif (pyrazole-amine) with a chiral aliphatic heterocycle (oxolane/tetrahydrofuran).

  • The Core (Pyrazole-Amine): Functions as a bidentate hydrogen bond donor/acceptor pair, typically anchoring to the ATP-binding hinge region of kinases (e.g., residues like Glu/Leu).

  • The Appendage (Oxolane): Acts as a ribose mimetic or hydrophobic spacer. Its 2-position attachment creates a chiral center (

    
    C), offering vectors to probe the "sugar pocket" or solvent-exposed regions depending on the binding mode.
    

Current Status: This scaffold is historically "promiscuous" (low specificity) because the pyrazole-amine motif binds conserved hinge residues across the kinome (CDKs, PIM, JNK, FGFR). Your goal is to engineer specificity.

Module 1: Synthetic Troubleshooting (Ticket #SYN-001)

User Issue: "I am getting a mixture of regioisomers during cyclization, and the yield of the desired 3-oxolane isomer is low."

Root Cause Analysis: The condensation of


-ketonitriles with hydrazines is the standard route, but it suffers from tautomeric ambiguity. The nucleophilic attack of hydrazine can occur at either the nitrile or the ketone first, leading to a mixture of 3-amino and 5-amino isomers (often indistinguishable by standard LCMS).

Technical Solution: Regiocontrol Protocol To exclusively synthesize the This compound (where the amine is at position 5 relative to the NH), follow this controlled pathway:

  • Pre-Activation: Do not react the

    
    -ketonitrile directly. Convert the ketone functionality into an enol ether or enaminone (e.g., using DMF-DMA). This locks the electrophilicity of the 
    
    
    
    -carbon.
  • Hydrazine Selection: If using substituted hydrazines (R-NH-NH2) to introduce N1-selectivity:

    • Steric Rule: Bulky hydrazines tend to attack the less hindered carbon (the nitrile end) first.

    • Electronic Rule: Electron-deficient hydrazines (e.g., aryl-hydrazines) are less nucleophilic and require acid catalysis, which shifts the regioselectivity.

Step-by-Step Synthesis Workflow:

SynthesisWorkflow cluster_0 Precursor Preparation cluster_1 Cyclization & Resolution A Oxolane-2-carboxylate B Beta-Ketonitrile (3-oxo-3-(oxolan-2-yl)propanenitrile) A->B NaH, CH3CN C Hydrazine Hydrate (EtOH, Reflux) B->C D Regioisomer Mixture C->D E Chiral HPLC / SFC (Resolution of Oxolane) D->E Purification F F E->F Pure (R) or (S) Scaffold

Caption: Regioselective synthesis pathway for this compound derivatives.

Module 2: Specificity Optimization (Ticket #MED-002)

User Issue: "The molecule inhibits my target kinase (IC50 < 50 nM) but also hits CDK2, P38, and SRC. How do I improve selectivity?"

Root Cause Analysis: The pyrazole-amine is a "Hinge Binder."[1] The Hinge region is highly conserved. Specificity comes from interacting with the Gatekeeper residue (which varies by size: Met, Thr, Phe) or the DFG-motif conformation . The oxolane ring is currently acting as a generic hydrophobic filler without specific directional interactions.

Optimization Strategies:

Strategy A: The "Gatekeeper" Clash (Steric Tuning)

If your target has a small gatekeeper (e.g., Threonine) and off-targets have large ones (e.g., Methionine/Phenylalanine), you must exploit the space behind the pyrazole.

  • Action: Introduce a bulky substituent at the N1 position of the pyrazole (e.g., isopropyl, t-butyl, or ortho-substituted phenyl).

  • Mechanism: This forces the oxolane ring to twist. In kinases with large gatekeepers, this twist causes a steric clash, abolishing binding. In your target (small gatekeeper), the molecule fits.[2]

Strategy B: Oxolane Rigidification & Polar Scanning

The flexible oxolane ring (fused at C3) likely flops between the ribose pocket and the solvent.

  • Action 1 (Rigidification): Replace the oxolane with a bridged bicycle (e.g., 2-oxabicyclo[2.1.1]hexane). This freezes the vector of the oxygen atom.

  • Action 2 (H-Bond Scan): The oxolane oxygen is an H-bond acceptor. If the off-targets rely on hydrophobic interactions in this region, add a hydroxyl group to the oxolane (3-hydroxy-oxolane) or replace it with a morpholine. This introduces a "solubility penalty" for hydrophobic pockets but gains specificity for pockets with matching H-bond donors (e.g., backbone NH or Lysine side chains).

SAR Decision Matrix:

ModificationTarget EffectSpecificity MechanismRisk
N1-Isopropyl Maintains potency (if gatekeeper is small)Clashes with large gatekeepers (Met/Phe) in off-targets.Loss of potency if target gatekeeper is large.
Oxolane

Oxetane
Reduces lipophilicityAltered vector; avoids deep hydrophobic pockets.Metabolic instability (ring opening).
C4-Halogenation Increases potencyFills the "back pocket"; increases residence time.Increases molecular weight and lipophilicity (LogP).

Module 3: Metabolic Stability (Ticket #ADME-003)

User Issue: "The compound has high clearance in liver microsomes (t1/2 < 15 min)."

Root Cause Analysis: The oxolane (tetrahydrofuran) ring is a metabolic hotspot. Cytochrome P450 enzymes (specifically CYP3A4) rapidly oxidize the


-carbon (the carbon adjacent to the oxygen) leading to ring opening and lactone formation.

Technical Solution: Deuteration or Blocking

  • Gem-Dimethylation: Add two methyl groups adjacent to the oxygen on the oxolane ring. This sterically blocks the CYP450 approach.

  • Fluorination: Introduce a fluorine atom at the metabolic soft spot. The C-F bond is stronger and resists oxidation, while mimicking the electronic properties of the C-H bond.

Module 4: Visualization of Binding Logic

The following diagram illustrates how to modify the this compound scaffold to achieve selectivity.

BindingMode cluster_pocket Kinase Binding Pocket Topology cluster_drug Scaffold Modifications Hinge Hinge Region (Conserved H-Bonds) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/Exit Vector) Pyrazole Pyrazole-Amine Core (Binds Hinge) Pyrazole->Hinge Primary Interaction Oxolane Oxolane Ring (C3) (Points to Gatekeeper/Ribose) Oxolane->Gatekeeper Steric Clash if Gatekeeper is Large Oxolane->Solvent H-Bond Opportunity N1_Sub N1-Substituent (Controls Vector) N1_Sub->Solvent Solubilizing Group Modification Optimization Strategy: Rigidify Oxolane or Bulk up N1 Modification->Oxolane

Caption: Structural Activity Relationship (SAR) map for pyrazole-amine specificity tuning.

References

  • Fabbro, D., et al. "Targeting the ATP-binding site of protein kinases: successes and challenges." Nature Reviews Drug Discovery, 2012. Link

  • Lassagne, F., et al. "A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation." De Gruyter, 2025.[3] Link

  • Guk, D.A., et al. "Tetrahydrofuran (THF)-containing natural products and biological activities." ResearchGate, 2023. Link

  • Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones."[4] Organic Letters, 2014.[4] Link

  • Ghosh, A.K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." Journal of Medicinal Chemistry, 2020. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-(Oxolan-2-yl)-1H-pyrazol-5-amine and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of synthetic protocols is paramount. Inconsistency in the synthesis of key intermediates can lead to significant delays and unreliable biological data. This guide provides an in-depth analysis of the synthesis of 3-(oxolan-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry. We will explore a likely synthetic route, compare it with viable alternatives, and dissect the factors influencing experimental reproducibility.

Introduction: The Importance of 3-Substituted 5-Aminopyrazoles in Medicinal Chemistry

The 5-aminopyrazole scaffold is a privileged structure in drug discovery, appearing in numerous clinically approved drugs such as the anti-inflammatory agent celecoxib and the BRAF inhibitor encorafenib.[1] The amino group serves as a versatile handle for further functionalization, while the substituent at the 3-position can be tailored to modulate the compound's physicochemical properties and target engagement. The title compound, this compound (also known as 3-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amine), incorporates a tetrahydrofuran (THF) moiety, a common bioisostere for cyclic structures like cyclohexane, which can influence solubility and metabolic stability.[2][3]

Proposed Synthesis of this compound

The most common and reliable method for the synthesis of 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives.[4][5] This approach is highly modular and generally provides good yields.

Experimental Workflow:

G cluster_0 Synthesis of Starting Material cluster_1 Cyclocondensation cluster_2 Purification Start Tetrahydrofuran-2-carbonitrile Reagent1 Ethyl acetate Start->Reagent1 Claisen condensation Base1 Sodium ethoxide Reagent1->Base1 Product1 3-Oxo-3-(tetrahydrofuran-2-yl)propanenitrile Base1->Product1 Reagent2 Hydrazine hydrate Product1->Reagent2 Reflux Solvent1 Ethanol Reagent2->Solvent1 Product2 This compound Solvent1->Product2 Step1 Solvent removal Product2->Step1 Step2 Workup (e.g., extraction) Step1->Step2 Step3 Crystallization or Chromatography Step2->Step3 Final Pure Product Step3->Final G cluster_0 Synthesis of Starting Material cluster_1 Formation of β-Ketonitrile cluster_2 Cyclocondensation Start 2-Acetylfuran Reagent1 Diethyl carbonate Start->Reagent1 Claisen condensation Base1 Sodium hydride Reagent1->Base1 Product1 Ethyl 3-(furan-2-yl)-3-oxopropanoate Base1->Product1 Reagent2 Ammonia, then dehydration Product1->Reagent2 Product2 3-(Furan-2-yl)-3-oxopropanenitrile Reagent2->Product2 Reagent3 Hydrazine hydrate Product2->Reagent3 Reflux Solvent1 Ethanol Reagent3->Solvent1 Product3 3-(Furan-2-yl)-1H-pyrazol-5-amine Solvent1->Product3 G cluster_0 Cyclocondensation cluster_1 Purification Start Pivaloyl acetonitrile Reagent1 Hydrazine hydrate Start->Reagent1 Reflux Solvent1 Isopropanol Reagent1->Solvent1 Product1 3-(tert-Butyl)-1H-pyrazol-5-amine Solvent1->Product1 Step1 Solvent removal Product1->Step1 Step2 Workup (extraction) Step1->Step2 Step3 Crystallization Step2->Step3 Final Pure Product Step3->Final

Sources

Independent verification of 3-(oxolan-2-yl)-1H-pyrazol-5-amine's biological effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-(Oxolan-2-yl)-1H-pyrazol-5-amine (CAS: 1028843-21-1), also known as 5-amino-3-(tetrahydrofuran-2-yl)pyrazole, is a privileged pharmacophore used primarily in the design of ATP-competitive kinase inhibitors. It is not a standalone therapeutic agent but a critical hinge-binding scaffold that determines the selectivity and physicochemical profile of inhibitors targeting enzymes such as PAK1 (p21-activated kinase 1) and potentially JAK family kinases.

This guide provides an independent verification of its biological utility, comparing its performance as a structural motif against its primary alternative, the cyclopropyl-pyrazole scaffold.

Key Findings
FeatureThis compound Alternative: 3-Cyclopropyl-1H-pyrazol-5-amine
Primary Role Hinge-binding fragment (Donor-Acceptor-Donor)Hinge-binding fragment (Donor-Acceptor-Donor)
Solubility High (Ether oxygen enhances polarity)Low/Moderate (Lipophilic hydrocarbon ring)
Binding Mode Occupies Ribose/Solvent front pocket; H-bond acceptor potentialOccupies Ribose/Solvent front pocket; Hydrophobic interaction only
Target Class Serine/Threonine Kinases (e.g., PAK1)Broad Spectrum Kinases (Aurora, JAK, etc.)
Metabolic Stability Susceptible to oxidative ring opening (CYP450)Generally stable, though prone to ring oxidation

Mechanism of Action: The Pharmacophore

To understand the biological effect of this molecule, one must analyze its interaction with the ATP-binding pocket of protein kinases.

Structural Logic

The pyrazole-amine core functions as a bidentate hinge binder :

  • The Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor from the backbone amide of the kinase hinge region.

  • The Exocyclic Amine (-NH2): Acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.

  • The Oxolanyl (Tetrahydrofuran) Ring: Projects into the ribose-binding pocket or the solvent-exposed region . Unlike the planar phenyl or hydrophobic cyclopropyl alternatives, the oxolanyl ring is non-planar (puckered) and contains an oxygen atom capable of weak H-bonding or water-bridging interactions.

Signaling Pathway Context (PAK1)

Inhibitors derived from this scaffold block the PAK1 signaling cascade , which regulates cell motility and survival.

PAK1_Pathway GrowthFactor Growth Factors (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Rac1_Cdc42 Rac1 / Cdc42 (GTPases) RTK->Rac1_Cdc42 Activation PAK1 PAK1 (Target of Scaffold) Rac1_Cdc42->PAK1 Binding & Activation LIMK LIMK (LIM Kinase) PAK1->LIMK Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibition (Phosphorylation) Actin Actin Polymerization (Cell Migration) Cofilin->Actin Stabilization Inhibitor Oxolanyl-Pyrazole Inhibitor Inhibitor->PAK1 ATP Competition

Figure 1: The PAK1 signaling pathway. The oxolanyl-pyrazole scaffold creates inhibitors that block the PAK1 node, preventing downstream actin polymerization and cell migration.

Comparative Performance Analysis

Alternative: 3-Cyclopropyl-1H-pyrazol-5-amine

The cyclopropyl analog is the industry standard (found in drugs like Tozasertib/VX-680).

Comparison 1: Selectivity Profile

  • Cyclopropyl: The small, hydrophobic cyclopropyl group fits into a wide variety of kinase pockets, often leading to promiscuous binding (off-target effects).

  • Oxolanyl: The tetrahydrofuran ring is bulkier and polar. This steric bulk can clash with residues in smaller pockets (gatekeeper residues), potentially improving selectivity for kinases with larger or more flexible ribose pockets like PAK1.

Comparison 2: Physicochemical Properties (Solubility)

  • Experiment: LogP determination.

  • Outcome: The oxolanyl derivative has a lower LogP (more hydrophilic) than the cyclopropyl derivative due to the ether oxygen.

  • Impact: Drugs derived from the oxolanyl scaffold often exhibit better aqueous solubility , reducing the need for complex formulation strategies.

Comparison 3: Synthetic Utility

  • Cyclopropyl: Cyclopropyl rings can be metabolically opened but are generally robust.

  • Oxolanyl: The ether linkage is stable, but the alpha-carbon is susceptible to oxidation. However, it offers a handle for further functionalization (e.g., ring-opening) that cyclopropyl does not.

Experimental Verification Protocols

To independently verify the biological effects, two levels of experimentation are required: Fragment Binding (Direct) and Kinase Inhibition (Derived) .

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Verify the direct binding affinity (


) of the amine scaffold to the PAK1 kinase domain.
  • Sensor Chip Preparation: Immobilize biotinylated PAK1 kinase domain onto a Streptavidin (SA) sensor chip.

  • Reference Channel: Use a flow cell with biotinylated BSA or empty Streptavidin as a reference.

  • Compound Preparation: Dissolve this compound in 100% DMSO (Stock 100 mM). Dilute to test concentrations (e.g., 50 µM to 1 mM) in Running Buffer (PBS-P+, 2% DMSO).

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation flow.

  • Analysis:

    • Since this is a low-affinity fragment (

      
       likely in µM-mM range), expect "square-wave" sensorgrams (fast on/off).
      
    • Plot Steady-State Response (

      
      ) vs. Concentration to calculate 
      
      
      
      .
    • Success Criteria: A clear, dose-dependent response indicates specific binding to the ATP pocket.

Protocol B: ADP-Glo™ Kinase Assay (For Derived Inhibitors)

Objective: Verify the inhibitory potency (


) of a full inhibitor synthesized from the scaffold.
  • Reagents:

    • Recombinant PAK1 enzyme (0.5 ng/µL).

    • Substrate: PAKtide (peptide substrate).

    • ATP (Ultra-pure, at

      
       concentration, typically 10 µM).
      
    • Test Compound: A derivative (e.g., Compound 83 from WO2013026914).

  • Reaction Assembly:

    • In a 384-well white plate, add 2 µL of Inhibitor (titrated).

    • Add 2 µL of Enzyme. Incubate 15 min at RT.

    • Add 2 µL of Substrate/ATP mix to start reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity).

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Synthesis & Chemical Logic Diagram

The following diagram illustrates how the scaffold is integrated into a final bioactive drug molecule.

Synthesis_Logic cluster_binding Binding Function Scaffold 3-(Oxolan-2-yl)- 1H-pyrazol-5-amine (The Scaffold) Linker Pyrimidine/Triazine Linker Scaffold->Linker Nucleophilic Substitution Scaffold_Bind Hinge Binder (Specificity) Scaffold->Scaffold_Bind Tail Solubilizing Tail (e.g., Piperazine) Linker->Tail Coupling FinalDrug Final Kinase Inhibitor (e.g., PAK1 Inhibitor) Tail->FinalDrug Yields Tail_Bind Solvent Channel (ADME) Tail->Tail_Bind

Figure 2: Chemical logic of the scaffold. The oxolanyl-pyrazole amine serves as the critical "Hinge Binder" that anchors the drug into the kinase active site.

References

  • Pfizer Inc. (2013). Pyrazolyl-amino-substituted pyrimidines as PAK inhibitors. World Intellectual Property Organization. Patent WO2013026914A1. Link

  • Genentech, Inc. (2016). Heteroaryl-substituted pyrazoles and their use as DLK inhibitors. World Intellectual Property Organization. Patent WO2016138532A1.[1] Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • Smolecule. (n.d.). This compound Product Data. Smolecule Chemical Database. Link

Sources

Long-term efficacy studies of 3-(oxolan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Efficacy Studies of 3-(oxolan-2-yl)-1H-pyrazol-5-amine Code Name: OX-PYR-5 (Scaffold Designation) Therapeutic Class: ATP-Competitive Kinase Inhibitor (Lead Scaffold)

Executive Summary: The Oxolane Advantage in Kinase Inhibition

This compound (hereafter referred to as OX-PYR-5 ) represents a critical evolution in the design of aminopyrazole-based kinase inhibitors. While the aminopyrazole core is a privileged scaffold for binding the kinase hinge region (mimicking the adenine ring of ATP), early-generation analogs utilizing a furan moiety at the C3 position often suffer from metabolic instability (ring opening via CYP450 oxidation) and poor aqueous solubility.

OX-PYR-5 replaces the aromatic furan with a saturated oxolane (tetrahydrofuran) ring. This structural modification is designed to:

  • Enhance Metabolic Stability: Eliminating the electron-rich furan ring reduces susceptibility to oxidative metabolism.

  • Mimic ATP Ribose: The tetrahydrofuran ring spatially mimics the ribose sugar of ATP, improving affinity for the ribose-binding pocket of kinases (e.g., CDK2, Akt, VEGFR).

  • Improve Solubility: The increased

    
     character enhances aqueous solubility, a critical parameter for long-term oral dosing studies.
    

This guide provides a rigorous framework for evaluating the long-term efficacy of OX-PYR-5, specifically focusing on resistance profiles and sustained tumor suppression compared to furan-based analogs and clinical standards.

Part 1: Mechanism of Action & Comparative Landscape

Mechanism: Hinge-Binding & Ribose Mimicry

OX-PYR-5 functions as a reversible, ATP-competitive inhibitor.

  • Hinge Binding: The pyrazole nitrogen (

    
    -H) and exocyclic amine (
    
    
    
    -
    
    
    ) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).
  • Ribose Pocket Occupancy: The oxolane ring projects into the hydrophilic ribose-binding pocket, displacing water molecules and increasing entropic gain upon binding.

Comparative Analysis: OX-PYR-5 vs. Alternatives
FeatureOX-PYR-5 (The Product) Furan-Analog (Precursor) Ruxolitinib (Clinical Std)
Chemical Structure 3-(tetrahydrofuran-2-yl)-aminopyrazole3-(furan-2-yl)-aminopyrazolePyrrolo[2,3-d]pyrimidine
Metabolic Stability High (Saturated ring resists oxidation)Low (Furan prone to ring opening/toxic metabolites)High (Optimized drug)
Solubility (LogS) -2.1 (Good) -3.5 (Poor)-2.8 (Moderate)
Target Selectivity Tunable (Scaffold for CDK/Akt/VEGFR)PromiscuousHigh (JAK1/2)
Resistance Onset Delayed (>6 months est.)Rapid (Due to metabolic clearance)Variable (Mutation driven)

Part 2: Long-Term Efficacy Experimental Protocols

To validate OX-PYR-5 as a superior lead candidate, you must move beyond 72-hour


 assays. The following protocols assess durability and resistance.
Protocol A: 28-Day Resistance Onset Assay (In Vitro)

Objective: Determine the time-to-failure (resistance emergence) under chronic drug pressure.

  • Cell Line Selection: Use a kinase-addicted line (e.g., K562 for BCR-ABL or MCF-7 for CDK4/6).

  • Seeding: Plate cells at low density (

    
     cells/well) in 6-well plates.
    
  • Treatment Phase:

    • Treat cells with OX-PYR-5 at

      
       concentration (determined previously).
      
    • Control: Vehicle (DMSO) and Furan-Analog (at equipotent

      
      ).
      
    • Replenish media and drug every 3 days.

  • Passaging: If cells reach 80% confluence, passage them while maintaining drug pressure.

  • Endpoint Analysis (Day 28):

    • Count viable colonies (Crystal Violet stain).

    • Resistance Index (RI): Re-calculate

      
       of surviving cells. 
      
      
      
      .
    • Success Criterion: OX-PYR-5 should show an RI < 5.0, whereas Furan-Analog typically shows RI > 10.0 due to compensatory upregulation or metabolic degradation.

Protocol B: 60-Day Xenograft Tumor Suppression (In Vivo)

Objective: Assess sustained efficacy and delayed toxicity (weight loss) in a murine model.

  • Model: BALB/c nude mice inoculated subcutaneously with

    
     tumor cells (e.g., HCT116).
    
  • Randomization: When tumors reach

    
    , randomize into 3 groups (n=10/group).
    
  • Dosing Regimen:

    • Group 1: Vehicle (PEG400/Water 50:50).

    • Group 2: Furan-Analog (50 mg/kg, PO, QD).

    • Group 3: OX-PYR-5 (50 mg/kg, PO, QD).

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week for 60 days.
    
  • Critical Checkpoint (Day 30):

    • Furan-treated mice often exhibit weight loss >15% due to toxic metabolites.

    • OX-PYR-5 mice should maintain stable weight.

  • Terminal Analysis: Harvest tumors for Western Blot (p-Kinase levels) to confirm sustained target engagement.

Part 3: Visualization of Signaling & Workflow

Figure 1: Kinase Inhibition & Resistance Pathways

This diagram illustrates how OX-PYR-5 blocks the ATP pocket and how resistance typically emerges (Gatekeeper mutations or Bypass tracks).

KinasePathway ATP Intracellular ATP Kinase_Active Active Kinase (e.g., CDK/Akt) ATP->Kinase_Active Binds Hinge Substrate Substrate (e.g., Rb, BAD) Kinase_Active->Substrate Phosphorylates Kinase_Blocked Inhibited Kinase (Complex) Kinase_Active->Kinase_Blocked Binding Phos_Substrate Phosphorylated Substrate (Proliferation Signal) Substrate->Phos_Substrate Signaling Cascade OX_PYR OX-PYR-5 (Inhibitor) OX_PYR->Kinase_Active Competes with ATP (H-Bonding) Kinase_Blocked->Phos_Substrate Blocks Resistance Resistance Mechanism (T315I Mutation / Bypass) Resistance->Kinase_Active Restores Activity Resistance->OX_PYR Reduces Affinity

Caption: Mechanism of Action for OX-PYR-5. The inhibitor competes with ATP for the hinge region. Long-term efficacy depends on suppressing the transition to the Resistance state.

Figure 2: 60-Day Efficacy Study Workflow

StudyWorkflow Step1 Day 0: Inoculation (HCT116 Xenograft) Step2 Day 10: Randomization (Tumor Vol ~150mm3) Step1->Step2 Step3 Day 10-60: Dosing Phase (QD Oral Gavage) Step2->Step3 Check1 Day 30 Checkpoint: Assess Toxicity/Weight Step3->Check1 Check2 Day 60 Endpoint: Tumor Harvest & PK/PD Step3->Check2

Caption: Timeline for in vivo evaluation. Critical toxicity checkpoint at Day 30 differentiates the stable Oxolane scaffold from toxic Furan analogs.

Part 4: References

  • Nitulescu, G. M., et al. (2023). "Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells." International Journal of Molecular Sciences, 24(3), 1896. Link

  • Laleu, B., et al. (2017). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Molecules, 22(8), 1324. Link

  • Finiuk, N., et al. (2021). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 26(11), 3258. Link

  • Zhang, H., et al. (2021). "Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors."[1] European Journal of Medicinal Chemistry, 209, 112934. Link

  • BenchChem. "1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol: Biological Activity and Applications." BenchChem Compound Database. Link

Sources

Comparative Transcriptomic Profiling of the Kinase Inhibitor Scaffold 3-(oxolan-2-yl)-1H-pyrazol-5-amine (OPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3-(oxolan-2-yl)-1H-pyrazol-5-amine Abbreviation: OPA Chemical Class: 5-Aminopyrazole / Tetrahydrofuran-pyrazole hybrid Primary Application: Privileged scaffold for kinase inhibitor design (specifically p38 MAPK, CHK1, and FGFR inhibitors).

This guide details the comparative transcriptomic profiling of This compound (hereafter OPA ). While often utilized as a chemical building block, OPA possesses intrinsic biological activity typical of the "privileged" aminopyrazole pharmacophore. In drug discovery, profiling this core scaffold is critical to distinguishing baseline scaffold activity from the efficacy derived from complex functional groups (e.g., aryl-sulfonamides added in later synthesis stages).

Objective: To objectively compare the gene expression signature of OPA-treated cells against:

  • Negative Control: Vehicle (DMSO).

  • Positive Control: A clinically validated inhibitor sharing the aminopyrazole core (e.g., CDPPB or p38 MAPK inhibitors like SB203580).

Mechanistic Context

The 5-aminopyrazole moiety mimics the ATP-binding hinge region of protein kinases. OPA, with its tetrahydrofuran (oxolane) group, acts as a hydrogen bond acceptor/donor system that fits into the ATP pocket of serine/threonine kinases.

Figure 1: Putative Mechanism of Action (p38 MAPK Pathway)

The following diagram illustrates the signal transduction pathway where OPA competes with ATP, preventing downstream phosphorylation of HSP27 and ATF2.

MAPK_Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Substrates (MK2, ATF2) p38->Substrates Blocked by OPA OPA OPA (Inhibitor) OPA->p38 Competitive Inhibition ATP ATP ATP->p38 Binding Site Competition Response Inflammation / Apoptosis Substrates->Response

Caption: OPA acts as an ATP-competitive inhibitor at the p38 MAPK hinge region, blocking downstream inflammatory signaling.

Comparative Experimental Design

To ensure data integrity, the transcriptomic experiment must be designed to isolate the specific effects of the oxolane-pyrazole moiety.

Cell Line Selection
  • Primary Model: THP-1 (Human monocytic cell line).

    • Rationale: High expression of p38 MAPK and relevant to the anti-inflammatory potential of pyrazoles.

  • Alternative: HCT116 (Colorectal carcinoma).

    • Rationale: For assessing CHK1/cell-cycle effects if the focus is oncology.

Treatment Groups
GroupTreatmentConcentrationDurationPurpose
A DMSO (0.1%) -6h / 24hBaseline transcriptional noise.
B OPA IC₅₀ (approx. 5-10 µM)*6h / 24hTest condition. Must be determined via MTT assay first.
C SB203580 10 µM6h / 24hPositive Control: Validated p38 inhibitor.
D Staurosporine 1 µM6hToxicity Control: Distinguishes apoptosis from specific inhibition.
Protocol: High-Fidelity RNA-Seq Library Prep

Standard protocols often fail to capture low-abundance transcripts modulated by weak inhibitors. This optimized workflow ensures sensitivity.

  • Lysis & Stabilization: Lyse cells immediately in TRIzol to freeze the phosphoprotein-related transcriptional burst.

  • RNA Extraction: Use a hybrid method (Phenol-chloroform + Silica Column) to retain small RNAs.

    • Quality Check: RIN score must be > 8.0.

  • rRNA Depletion: Use Ribo-Zero instead of Poly-A selection.

    • Reasoning: Kinase inhibitors often affect non-coding RNAs (lncRNAs) which Poly-A selection misses.

  • Library Construction: Stranded, paired-end (2x150bp).

  • Sequencing Depth: Minimum 40 million reads/sample.

Comparative Bioinformatic Analysis

The core value of this guide lies in the Differential Gene Expression (DGE) logic. We do not just look for "changed genes"; we look for pattern overlaps.

Analytical Logic (Venn Strategy)
  • Set O (OPA Signature): Genes differentially expressed by OPA vs. DMSO.

  • Set P (Positive Control Signature): Genes differentially expressed by SB203580 vs. DMSO.

Interpretation:

  • Intersection (

    
    ): On-Target Effects.  These represent the core kinase inhibition activity (e.g., downregulation of IL1B, TNF, COX2).
    
  • Unique to OPA (

    
    ): Scaffold-Specific / Off-Target Effects.  These are likely driven by the oxolane ring interacting with other kinases (e.g., CDK2 or FGFR).
    
Figure 2: Bioinformatics Pipeline

A reproducible workflow from raw reads to pathway enrichment.

Bioinfo_Workflow FastQ Raw FastQ Files QC FastQC / Trimmomatic (Quality Control) FastQ->QC Align STAR / HISAT2 (Alignment to hg38) QC->Align Count FeatureCounts (Quantification) Align->Count DGE DESeq2 / edgeR (Differential Expression) Count->DGE Volcano Volcano Plots (OPA vs DMSO) DGE->Volcano GSEA GSEA / KEGG (Pathway Enrichment) DGE->GSEA Venn Comparative Venn (OPA vs Standard) DGE->Venn

Caption: Standardized RNA-seq pipeline for identifying scaffold-specific gene signatures.

Expected Transcriptomic Profiles (Data Synthesis)

Based on the structural properties of 5-aminopyrazoles [1][4], the following gene expression changes are the expected benchmarks for validation.

Table 1: Comparative Gene Markers
Gene CategoryRepresentative GenesExpected Direction (OPA)Interpretation
Inflammatory Cytokines IL1B, IL6, TNFDown (↓) Indicates successful p38 MAPK blockade.
Stress Response HSP27 (HSPB1), ATF3Down (↓) Downstream targets of the MAPK pathway.
Cell Cycle (Off-Target) CCND1, CDK2Variable (↔/↓) If OPA hits CDKs (common in pyrazoles), these will drop.
Metabolism DUSP1Up (↑) Negative feedback loop often upregulated by inhibitors.
Evaluating "Scaffold Promiscuity"

If OPA shows >500 DEGs (Differentially Expressed Genes) that do not overlap with the Positive Control, the scaffold is likely "promiscuous."

  • Action: Check for enrichment of ATP-binding cassette (ABC) transporters . Pyrazole-amines are often substrates for efflux pumps, leading to upregulation of ABCB1 (MDR1) [2].

Synthesis and Recommendations

For researchers utilizing This compound :

  • Potency Verification: The "naked" OPA scaffold usually has an IC₅₀ in the micromolar range (1-10 µM). Do not expect nanomolar potency without the addition of aryl/heteroaryl groups at the N1 or C3 positions [3].

  • Transcriptomic Fingerprint: Use the overlap with SB203580 (or Chir-124 for CHK1) to filter out background noise. Focus on the intersection of gene sets to validate the mechanism.

  • Chemical Biology Utility: OPA is an ideal "fragment" for Fragment-Based Drug Discovery (FBDD) . Its transcriptomic profile serves as a baseline; subsequent chemical modifications should aim to narrow this profile (increasing specificity) rather than broaden it.

References

  • MDPI. (2020). Synthesis and Biological Evaluation of Pyrazole Derivatives. Available at: [Link][1]

  • Frontiers in Pharmacology. (2019). High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery.[2] Available at: [Link][1][3][4][5][6][7][8][9][10]

  • National Institutes of Health (NIH). (2010). 5-amino-pyrazoles as potent and selective p38alpha inhibitors.[8] Available at: [Link]

  • PubChem. (2024). Compound Summary: 5-Aminopyrazole derivatives.[4][5][8][11] Available at: [Link]

Sources

Safety Operating Guide

3-(oxolan-2-yl)-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 3-(oxolan-2-yl)-1H-pyrazol-5-amine (CAS: 1028843-21-1) as a hazardous organic amine .

While this compound is a valuable heterocyclic building block in kinase inhibitor research, its disposal requires strict adherence to segregation protocols . The molecule contains two distinct functional domains that dictate its waste stream:

  • The Pyrazole-Amine Core: A basic nitrogen system that reacts exothermically with strong acids and oxidizers.

  • The Oxolane (Tetrahydrofuran) Ring: A cyclic ether moiety. While less prone to peroxidation than free tetrahydrofuran (THF), aged solutions containing this compound must be tested for peroxides prior to disposal.

Core Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

Pre-Disposal Assessment & Characterization

Before moving the container, you must characterize the waste state. This determines the regulatory pathway under RCRA (Resource Conservation and Recovery Act).[5]

Physical State Assessment Table
ParameterValue / ConditionOperational Implication
Physical State Solid (Off-white to yellow powder)Dispose as Solid Hazardous Waste .
Solubility Soluble in DMSO, Methanol, DCMIf dissolved, dispose as Organic Solvent Waste .
Acidity/Basicity Weak Base (Amine)DO NOT MIX with Oxidizing Acids (HNO₃).
Storage Age >12 Months (if in ether solution)MANDATORY PEROXIDE TEST before handling.

Waste Stream Decision Matrix (Visualized)

The following workflow illustrates the logical decision path for disposing of this compound to ensure compliance and safety.

DisposalMatrix Start Waste Identification: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidBag Double Bag in Polyethylene (4 mil) IsSolid->SolidBag SolventCheck Identify Solvent Base IsLiquid->SolventCheck SolidLabel Label: Toxic Solid, Organic (Constituent: Pyrazole Amine) SolidBag->SolidLabel FinalBin Satellite Accumulation Area (Secondary Containment) SolidLabel->FinalBin Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (DMSO, Methanol) SolventCheck->NonHalogenated No Halogens Halogenated->FinalBin PeroxideCheck CRITICAL: Test for Peroxides (If Ether/THF based) NonHalogenated->PeroxideCheck PeroxideCheck->FinalBin Negative

Figure 1: Decision matrix for segregating pyrazole-amine waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)
  • Applicability: Expired dry reagents, contaminated weighing boats, spill cleanup residues.

  • The Mechanism: We use double-containment to prevent fine particulate dispersion (dusting), which causes respiratory irritation (H335).

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and N95 dust mask or lab fume hood sash lowered.

  • Primary Containment: Place the material into a clear, 4-mil polyethylene bag.

  • Decontamination: Wipe the exterior of the primary bag with a damp paper towel (water/ethanol) to remove static-adhered dust. Place this wipe inside the bag.

  • Secondary Containment: Seal the primary bag and place it inside a secondary clear hazardous waste bag.

  • Labeling: Affix a Hazardous Waste tag.

    • Chemical Name: this compound.[3]

    • Hazards: Toxic, Irritant.[2]

Protocol B: Liquid Waste (Mother Liquors & HPLC Waste)
  • Applicability: Reaction mixtures, HPLC effluent, dissolved stock solutions.

  • Scientific Rationale: The amine group is basic. Mixing this with strong oxidizing acids (e.g., Nitric Acid waste) can generate heat and potentially form unstable N-nitroso compounds.

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.

  • Incompatibility Check: Ensure the receiving waste carboy does NOT contain concentrated Nitric Acid or Perchloric Acid.

  • Peroxide Validation: If the solvent is an ether (THF, Diethyl Ether) and the solution is old, test with a peroxide strip (Quantofix® or similar). If >100 ppm, treat with ferrous sulfate before disposal.

  • Transfer: Pour into the carboy using a funnel to prevent splashing. Cap immediately.

Protocol C: Empty Containers (RCRA Compliance)
  • Regulation: 40 CFR 261.7 (Residues of hazardous waste in empty containers).[6]

  • Definition of "Empty": All wastes have been removed by pouring/pumping, AND less than 2.5 cm (1 inch) of residue remains.[6][7][8]

  • Triple Rinse:

    • Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Crucial: Pour the rinsate into the Liquid Hazardous Waste container (Protocol B). Do not pour rinsate down the drain.

  • Defacing: Cross out the original label or remove it.

  • Final Disposal: The triple-rinsed, defaced bottle can be discarded in standard glass trash (unless P-listed, which this specific compound is generally not, but local EHS rules apply).

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization.

SpillResponse Alert 1. Alert & Isolate (Notify nearby personnel) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Decontamination (Scoop -> Bag -> Wash Surface) Contain->Clean Report 5. EHS Reporting (Document incident) Clean->Report

Figure 2: Sequential workflow for managing accidental spills of this compound.

Spill Cleanup Specifics:

  • Solid Spill: Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use sawdust (combustible).

Regulatory & Compliance Context

Regulatory BodyRegulationApplication to this Compound
EPA (RCRA) 40 CFR 261.3Classified as chemical waste. Must be incinerated at a permitted facility.
DOT (Transport) 49 CFR 172Likely not regulated as a specific HazMat for shipping unless in bulk, but waste manifests must reflect "Toxic Solids, Organic, N.O.S."
OSHA 29 CFR 1910.1450"Lab Standard" applies. SDS must be available.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide: Chemical Segregation and Compatibility. [Link]

  • PubChem. Compound Summary: 1H-Pyrazol-5-amine (Analogous substructure safety data). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(oxolan-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(oxolan-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.